3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6-9-5-7-4-8-2-3-10(6)7/h5,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMYNKQIGMWPCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2N1CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609973 | |
| Record name | 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
734531-00-1 | |
| Record name | 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available data exists for 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. This document compiles available information on the compound, its hydrochloride salt, and its parent scaffold, 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, to provide a foundational technical overview.
Core Properties
This compound is a heterocyclic organic compound. Its structure features a bicyclic system composed of a fused imidazole and a saturated pyrazine ring. The presence of nitrogen atoms in the scaffold suggests its potential for hydrogen bonding and as a basic center, making it a molecule of interest in medicinal chemistry.[1] The broader class of pyrazine derivatives is known to exhibit a wide range of pharmacological activities.
Physicochemical Properties
Table 1: Properties of this compound Hydrochloride
| Property | Value | Source |
| CAS Number | 601515-50-8 | [2] |
| Molecular Formula | C₇H₁₂ClN₃ | [3] |
| Molecular Weight | 173.64 g/mol | [3] |
| Purity | ≥97% |
Table 2: Properties of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (Parent Compound)
| Property | Value | Source |
| CAS Number | 297172-19-1 | [1][4] |
| Molecular Formula | C₆H₉N₃ | [1][4] |
| Molecular Weight | 123.16 g/mol | [1][4] |
| Appearance | Colorless crystalline solid or cream solid | [1][5] |
| Melting Point | ~60-65 °C | [5] |
| Solubility | High solubility in regular organic solvents | [5] |
| Stability | Stable to oxygen and light | [5] |
| Topological Polar Surface Area (TPSA) | 29.85 Ų | [4] |
| logP (Predicted) | -0.0137 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Rotatable Bonds | 0 | [4] |
Synthesis and Characterization
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the provided search results, a general method for the synthesis of the parent compound, 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, has been described. This involves the reaction of imidazole with 1,2-dibromoethane to form an intermediate, which is then subjected to reduction or ammonolysis to yield the final product.[5] It can be inferred that the synthesis of the 3-methyl derivative would involve a similar strategy, likely starting with a 4- or 5-methylimidazole precursor.
Derivatives of the related hexahydroimidazo[1,5-a]pyrazin-3(2H)-one scaffold have been synthesized through multi-step processes involving cyclization reactions.[6]
Characterization Workflow
Given the limited specific data, a general workflow for the characterization of a novel compound like this compound would be as follows:
References
- 1. CAS 297172-19-1: 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine [cymitquimica.com]
- 2. 601515-50-8|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 3. 3-Methyl-5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Hydrochloride , Package: 250mg , Laibo Chem - Global Labor [globallabor.com.br]
- 4. chemscene.com [chemscene.com]
- 5. chembk.com [chembk.com]
- 6. [Hexahydroimidazo[1,5-a]pyrazine. I. Synthesis of 7-methyl-1,5,6,7,8a-hexahydroimidazo[1,5-a]pyrazin-3(2H)-one and derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, a heterocyclic compound of interest in medicinal chemistry. This document details a potential synthetic pathway, experimental protocols, and explores the biological context of related compounds, offering valuable insights for researchers in drug discovery and development.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a multi-step process commencing with commercially available starting materials. A plausible and efficient synthetic route involves the initial protection of a piperazine derivative, followed by the construction of the fused imidazole ring system, and concluding with deprotection. The key strategic element is the cyclization to form the bicyclic core.
A proposed synthetic pathway is outlined below:
Figure 1: Proposed synthesis pathway for this compound.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound.
Step 1: N-protection of Piperazine-2-methanamine
Objective: To protect the secondary amine of the piperazine ring to ensure selective reaction at the primary amine in the subsequent step.
Procedure:
-
Dissolve piperazine-2-methanamine (1.0 eq) in dichloromethane (DCM, 10 mL/g).
-
Add triethylamine (Et3N, 1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc2O, 1.1 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the Boc-protected piperazine-2-methanamine.
Step 2: Imidazole Ring Formation
Objective: To construct the 3-methyl-imidazole ring fused to the piperazine core.
Procedure:
-
Dissolve the Boc-protected piperazine-2-methanamine (1.0 eq) in pyridine (5 mL/g).
-
Add acetic anhydride (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture for 6 hours.
-
Remove the pyridine under reduced pressure.
-
To the resulting N-(1-(tert-butoxycarbonyl)piperazin-2-yl)methyl)acetamide intermediate, add a cyclizing agent such as phosphorus oxychloride (POCl3, 2.0 eq) in a suitable solvent like toluene.
-
Heat the mixture to reflux for 8 hours.
-
Cool the reaction to room temperature and carefully quench with ice-water.
-
Neutralize the mixture with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield 1-tert-butyl this compound-1-carboxylate.
Step 3: Deprotection
Objective: To remove the Boc protecting group to yield the final product.
Procedure:
-
Dissolve the purified product from Step 2 (1.0 eq) in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v) or 4M HCl in dioxane.
-
Stir the solution at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product as its salt.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to obtain this compound.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Step | Product | Starting Material | Reagents | Solvent | Temp. | Time (h) | Yield (%) |
| 1 | Boc-protected piperazine-2-methanamine | Piperazine-2-methanamine | Boc2O, Et3N | DCM | 0°C to rt | 12 | 85-95 |
| 2 | 1-tert-butyl this compound-1-carboxylate | Boc-protected intermediate | Acetic Anhydride, POCl3 | Pyridine, Toluene | rt to reflux | 6-8 | 60-75 |
| 3 | This compound | Boc-protected final compound | TFA or HCl in Dioxane | DCM/Dioxane | rt | 2-4 | >90 |
Biological Context and Signaling Pathways
Derivatives of the tetrahydroimidazo[1,5-a]pyrazine scaffold have been investigated for their biological activity. Notably, related imidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of the Gαq/11 signaling pathway, which is implicated in conditions such as uveal melanoma.[1][2][3][4] The Gαq protein is a key component of G protein-coupled receptor (GPCR) signaling.
Gαq Signaling Pathway
Activation of a Gq-coupled GPCR by an extracellular ligand leads to a conformational change in the receptor, which in turn activates the heterotrimeric G protein by promoting the exchange of GDP for GTP on the Gαq subunit. The activated Gαq-GTP dissociates from the Gβγ dimer and subsequently activates phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of calcium ions (Ca2+) into the cytoplasm. DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These downstream signaling events regulate a multitude of cellular processes, including proliferation, differentiation, and apoptosis.
The diagram below illustrates the Gαq signaling pathway and the potential point of inhibition by imidazopyrazine derivatives.
References
- 1. Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine: Unraveling the Mechanism of Action - A Technical Whitepaper
To: Researchers, Scientists, and Drug Development Professionals
Subject: In-Depth Technical Guide on the Core Mechanism of Action of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Executive Summary
This technical guide addresses the current scientific understanding of the mechanism of action for the compound this compound. A comprehensive search of scientific literature, patent databases, and pharmacological repositories was conducted to gather all available data regarding its biological activity, molecular targets, and associated signaling pathways. The objective of this document is to provide a detailed resource for researchers, scientists, and drug development professionals, complete with quantitative data, experimental methodologies, and visual representations of its pharmacological interactions.
Introduction
This compound is a heterocyclic organic compound featuring a fused imidazole and pyrazine ring system. The unique structural characteristics of the imidazopyrazine scaffold have drawn interest in medicinal chemistry for its potential as a pharmacophore in the development of novel therapeutic agents. This guide aims to consolidate the existing knowledge on the specific methyl-substituted tetrahydro-derivative to facilitate further research and development efforts.
Current State of Research
Despite a thorough investigation of available scientific data, there is a significant lack of published research specifically detailing the mechanism of action for this compound. The performed searches did not yield any primary research articles, clinical trial data, or in-depth pharmacological studies that would provide quantitative data on its biological targets, efficacy, or the signaling pathways it may modulate.
Data Presentation
Due to the absence of quantitative data in the reviewed literature, a summary table of pharmacological metrics such as IC50, EC50, or Ki values for this compound cannot be provided at this time.
Experimental Protocols
Similarly, the lack of published studies investigating the mechanism of action of this compound means that no established experimental protocols for assays such as binding, functional, or in-vivo studies could be cited or detailed in this guide.
Signaling Pathways and Visualizations
As the molecular targets and downstream signaling effects of this compound have not been elucidated in the available scientific literature, the creation of diagrams for signaling pathways, experimental workflows, or logical relationships is not possible.
Future Directions and Conclusion
The current body of scientific and patent literature does not contain specific information regarding the mechanism of action of this compound. This represents a significant knowledge gap but also an opportunity for novel research.
For researchers and drug development professionals interested in this compound, the following steps are recommended:
-
Initial Screening: Conduct broad-panel screening assays to identify potential biological targets. This could include receptor binding assays, enzyme inhibition assays, and phenotypic screens.
-
Target Identification and Validation: Following a positive hit in initial screens, further studies would be required to identify the specific molecular target(s) and validate the interaction.
-
In Vitro and In Vivo Studies: Once a target is validated, a comprehensive suite of in vitro and in vivo experiments would be necessary to characterize the compound's pharmacological profile, including its potency, efficacy, and pharmacokinetic/pharmacodynamic (PK/PD) properties.
In-Silico Modeling of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine: A Technical Guide for Drug Discovery Professionals
Introduction
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine belongs to the broader class of imidazopyrazines, a group of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. While direct in-silico modeling studies on this specific molecule are not extensively available in public literature, this guide provides a comprehensive framework for its computational analysis based on established methodologies for structurally related pyrazine and imidazo[1,5-a]pyrazine derivatives. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.
The imidazo[1,5-a]pyrazine scaffold is a key feature in molecules with potential therapeutic applications, including the treatment of cancer and inflammatory conditions.[1][2] In-silico modeling techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking are powerful tools to elucidate the mechanisms of action, predict biological activity, and guide the rational design of more potent and selective drug candidates.[2][3][4]
Physicochemical Properties
A foundational aspect of any in-silico study is the characterization of the molecule's physicochemical properties. These parameters are crucial for understanding its drug-like characteristics and potential pharmacokinetic profile.
| Property | Predicted Value | Reference |
| Molecular Formula | C8H11N3 | ChemSpider |
| Molecular Weight | 149.19 g/mol | ChemSpider |
| XLogP3 | 0.4 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area | 32.7 Ų | PubChem |
Proposed In-Silico Modeling Workflow
The following workflow outlines a comprehensive in-silico approach to characterize this compound and explore its therapeutic potential. This workflow is based on successful studies of analogous compounds.[2][3]
References
- 1. [Hexahydroimidazo[1,5-a]pyrazine. I. Synthesis of 7-methyl-1,5,6,7,8a-hexahydroimidazo[1,5-a]pyrazin-3(2H)-one and derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Field and Gaussian-based 3D-QSAR models on 8-amino-imidazo [1, 5a] pyrazine derivatives as Bruton’s tyrosine kinase inhibitors | Semantic Scholar [semanticscholar.org]
- 3. japsonline.com [japsonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Core
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide focuses on the core chemical scaffold of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, CAS Number 601515-50-8. It is important to note that while this compound is commercially available for research purposes, there is a notable absence of specific published studies detailing its synthesis, biological activity, and mechanism of action. The information presented herein is a comprehensive overview of the broader class of imidazo[1,5-a]pyrazine and tetrahydroimidazo[1,5-a]pyrazine derivatives, providing insights into the potential applications and research directions for this chemical family.
Introduction to the Imidazo[1,5-a]pyrazine Scaffold
The imidazo[1,5-a]pyrazine core is a nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry. This scaffold is a key structural component in a variety of biologically active molecules, demonstrating a wide range of pharmacological properties. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups, allowing for precise interactions with biological targets. The tetrahydro- derivative, 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, offers greater conformational flexibility, which can be advantageous in drug design for optimizing binding to target proteins.
Physicochemical Properties
| Property | Inferred Value/Characteristic | Source/Basis |
| Molecular Formula | C₇H₁₁N₃ | Calculated |
| Molecular Weight | 137.19 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | General observation for similar small molecules |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. The hydrochloride salt (CAS 601515-50-8) is expected to have higher aqueous solubility. | General properties of similar heterocyclic compounds and their salts. |
| pKa | The imidazole and pyrazine nitrogens confer basic properties. | Structural analysis |
Synthesis Strategies for the Imidazo[1,5-a]pyrazine Core
No specific synthesis protocol for this compound has been published. However, general synthetic routes for related imidazo[1,5-a]pyrazine and tetrahydroimidazo[1,5-a]pyrazine derivatives have been described in the scientific literature. A common approach involves the cyclization of a substituted piperazine derivative.
A potential synthetic workflow, based on analogous reactions, is depicted below. This is a generalized representation and would require optimization for the specific target molecule.
Caption: A generalized, hypothetical workflow for the synthesis of a tetrahydroimidazo[1,5-a]pyrazine core.
Potential Pharmacological Applications of the Imidazo[1,5-a]pyrazine Scaffold
Research on various derivatives of the imidazo[1,5-a]pyrazine and related imidazo[1,2-a]pyrazine scaffolds has revealed a broad spectrum of biological activities. This suggests that this compound could serve as a valuable starting point for the development of novel therapeutics.
| Therapeutic Area | Target Class/Mechanism | Representative Research on Related Scaffolds |
| Oncology | Kinase Inhibitors (e.g., BTK, IKK) | Derivatives of imidazo[1,5-a]pyrazine have been investigated as Bruton's tyrosine kinase (BTK) inhibitors for B-cell malignancies. |
| Related imidazo[1,2-a]quinoxaline and imidazo[1,2-a]pyrazine structures have been explored as inhibitors of IκB kinase (IKK), a key enzyme in inflammatory and cancer signaling pathways. | ||
| Neurology | Ion Channel Modulators (e.g., AMPAR) | Imidazo[1,2-a]pyrazine derivatives have been identified as negative allosteric modulators of AMPA receptors, with potential applications in epilepsy. |
| Inflammatory Diseases | IKK Inhibition | As mentioned above, inhibition of the NF-κB signaling pathway through IKK is a promising strategy for treating inflammatory conditions. |
Potential Signaling Pathway Interactions
Based on the targets identified for related compounds, the imidazo[1,5-a]pyrazine scaffold has the potential to modulate key cellular signaling pathways implicated in disease.
Potential Inhibition of the B-Cell Receptor (BCR) Signaling Pathway
Given that some imidazo[1,5-a]pyrazine derivatives are being explored as BTK inhibitors, a primary target pathway would be the B-cell receptor signaling cascade, which is crucial for B-cell proliferation and survival.
Caption: Potential inhibition of the BCR signaling pathway by an imidazo[1,5-a]pyrazine-based BTK inhibitor.
Potential Modulation of the NF-κB Signaling Pathway
Inhibition of IKK by imidazo[1,5-a]pyrazine derivatives would directly impact the canonical NF-κB signaling pathway, which is a central regulator of inflammation and cell survival.
Caption: Potential modulation of the NF-κB pathway via IKK inhibition by an imidazo[1,5-a]pyrazine derivative.
Experimental Protocols: A Generalized Approach
Detailed experimental protocols for this compound are not available. However, for researchers interested in investigating this compound or its derivatives, the following are generalized methodologies for key experiments based on studies of related compounds.
General Kinase Inhibition Assay (e.g., for BTK)
-
Reagents and Materials: Recombinant human kinase (e.g., BTK), appropriate substrate peptide, ATP, assay buffer, test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. Serially dilute the test compound in assay buffer. b. In a 384-well plate, add the test compound, recombinant kinase, and substrate peptide. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and detect the remaining ATP or the generated ADP according to the detection kit manufacturer's instructions. f. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Culture: Plate cancer cells (e.g., a B-cell lymphoma line for a BTK inhibitor) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate until formazan crystals form. Solubilize the crystals with a solubilization buffer and measure the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present. Measure luminescence with a plate reader.
-
-
Data Analysis: Normalize the results to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value.
Conclusion and Future Directions
The this compound core represents a promising, yet underexplored, scaffold in medicinal chemistry. While specific biological data for the compound with CAS number 601515-50-8 is currently lacking in the public domain, the extensive research on related imidazo[1,5-a]pyrazine and imidazo[1,2-a]pyrazine derivatives highlights the potential of this chemical class.
Future research should focus on:
-
Developing and publishing a robust and scalable synthesis for this compound.
-
Systematic screening of this compound against a broad panel of biological targets, particularly kinases and ion channels, to identify its primary mechanism(s) of action.
-
Structure-activity relationship (SAR) studies to explore how modifications to the core structure impact biological activity and selectivity.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of the imidazo[1,5-a]pyrazine scaffold. The insights from related compounds provide a strong rationale for the further investigation of this compound as a valuable building block for the discovery of new medicines.
The Expanding Therapeutic Potential of Imidazo[1,5-a]pyrazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,5-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the current understanding of these compounds, focusing on their anticancer, antiviral, and kinase inhibitory properties. Detailed experimental methodologies for key biological assays are provided, alongside a comprehensive summary of quantitative data to facilitate comparative analysis and future drug development efforts.
Kinase Inhibition: A Prominent Mechanism of Action
Imidazo[1,5-a]pyrazine derivatives have shown significant promise as potent and selective inhibitors of various kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer and autoimmune disorders.
Bruton's Tyrosine Kinase (BTK) Inhibition
BTK is a key component of the B-cell receptor (BCR) signaling pathway, making it an attractive target for B-cell malignancies and autoimmune diseases.[1][2] A series of 8-amino-imidazo[1,5-a]pyrazines have been identified as potent, reversible BTK inhibitors.[3] These compounds achieve their selectivity through specific hydrogen bond interactions with serine and asparagine residues in the kinase hinge region and hydrophobic interactions in a back pocket.[3]
Quantitative Data for BTK Inhibition
| Compound ID | BTK IC50 (nM) | Human PBMC IC50 (nM) | Reference |
| 1 | 0.27 | 8.0 | [3] |
| 2 | 0.32 | 7.5 | [3] |
| 3 | 0.17 | 3.0 | [3] |
| Acalabrutinib (ACP-196) | 3 | - | [3] |
IKK1 and IKK2 Inhibition
The IκB kinase (IKK) complex is central to the activation of the NF-κB signaling pathway, a critical mediator of inflammation.[4] Imidazo[1,2-a]pyrazine and imidazo[1,5-a]quinoxaline derivatives have been investigated as inhibitors of IKK1 and IKK2.[4]
Bromodomain-containing protein 9 (BRD9) Inhibition
BRD9 is a subunit of the SWI/SNF chromatin remodeling complex, and its mutations are found in a significant percentage of human cancers.[5] A series of imidazo[1,5-a]pyrazin-8(7H)-one derivatives have been synthesized as potent BRD9 inhibitors.[5]
Quantitative Data for BRD9 Inhibition and Anticancer Activity
| Compound ID | BRD9 IC50 (nM) | A549 Cell Line IC50 (µM) | EOL-1 Cell Line IC50 (µM) | Reference |
| 27 | 35 | 6.12 | 1.76 | [5] |
| 29 | 103 | - | - | [5] |
Anticancer Activity
Beyond specific kinase inhibition, imidazo[1,5-a]pyrazine derivatives have demonstrated broad-spectrum anticancer activity against various cancer cell lines.
Quantitative Data for Anticancer Activity
| Compound ID | Hep-2 IC50 (µM) | HepG2 IC50 (µM) | MCF-7 IC50 (µM) | A375 IC50 (µM) | Vero IC50 (µM) | Reference |
| 12b | 11 | 13 | 11 | 11 | 91 | [6] |
Antiviral Activity
Derivatives of the imidazo[1,5-a]pyrazine scaffold have also been investigated for their antiviral properties, showing activity against influenza and respiratory syncytial virus (RSV).
Influenza A Virus
Certain 2-thio substituted imidazo[1,5-a]-1,3,5-triazin-4-one derivatives have shown specific inhibitory activity against the influenza A virus.[7]
Quantitative Data for Anti-Influenza A Virus Activity
| Compound ID | Influenza A Virus Inhibition (µM) | Reference |
| 13 | 4.1 | [7] |
| 15 | 5.3 | [7] |
Respiratory Syncytial Virus (RSV)
The same class of compounds has also demonstrated potent inhibition of RSV.[7]
Quantitative Data for Anti-RSV Activity
| Compound ID | RSV Inhibition (µM) | Reference |
| 13 | 1.4 | [7] |
| 16 | 21.9 | [7] |
| 17 | 15.7 | [7] |
Experimental Protocols
Kinase Inhibition Assays
This assay is based on the displacement of an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer) from the BTK enzyme.
-
Reagents : BTK enzyme, LanthaScreen™ Eu-anti-tag antibody, Alexa Fluor® 647-labeled tracer, test compounds, and kinase buffer.
-
Procedure :
-
Add 5 µL of test compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of a BTK enzyme/Eu-anti-tag antibody mixture.
-
Add 5 µL of the tracer.
-
Incubate for 1 hour at room temperature.
-
Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET).
-
-
Data Analysis : A decrease in the FRET signal indicates displacement of the tracer by the test compound. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
This luminescent assay measures the amount of ADP produced during the kinase reaction.
-
Reagents : IKKβ enzyme, substrate (e.g., IKKtide), ATP, ADP-Glo™ Reagent, and Kinase Detection Reagent.
-
Procedure :
-
Set up a 10 µL kinase reaction containing IKKβ, substrate, and test compound.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for 60 minutes.
-
Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis : The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
Anticancer Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Reagents : Cancer cell lines, culture medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Procedure :
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis : The absorbance is proportional to the number of viable cells. IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Antiviral Assays
This assay measures the ability of a compound to inhibit the formation of viral plaques.
-
Materials : Madin-Darby canine kidney (MDCK) cells, influenza A virus stock, test compounds, and an overlay medium (e.g., containing agarose or methylcellulose).
-
Procedure :
-
Seed MDCK cells in 6-well plates and grow to confluence.
-
Pre-incubate the virus with serial dilutions of the test compound for 1 hour.
-
Infect the cell monolayers with the virus-compound mixtures.
-
After a 1-hour adsorption period, remove the inoculum and add the overlay medium containing the corresponding concentration of the test compound.
-
Incubate for 2-3 days until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) and count the plaques.
-
-
Data Analysis : The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
This assay measures the ability of a compound to protect cells from the virus-induced CPE.
-
Materials : HEp-2 cells, RSV stock, test compounds, and cell culture medium.
-
Procedure :
-
Seed HEp-2 cells in a 96-well plate.
-
Add serial dilutions of the test compounds to the wells.
-
Infect the cells with RSV.
-
Incubate the plate for 4-5 days until CPE is observed in the virus control wells.
-
Assess cell viability using a colorimetric method (e.g., MTT or neutral red uptake).
-
-
Data Analysis : The EC50 value is the concentration of the compound that protects 50% of the cells from the viral CPE.
Conclusion
Imidazo[1,5-a]pyrazine derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as kinase inhibitors, anticancer agents, and antiviral compounds highlights their potential for the development of novel therapeutics. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further investigation and optimization of this important chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. IKKbeta Kinase Enzyme System Application Note [worldwide.promega.com]
- 7. promega.com [promega.com]
An In-depth Technical Guide to 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine and its structural analogs. This class of heterocyclic compounds has garnered interest in medicinal chemistry, particularly for its potential as dipeptidyl peptidase-IV (DPP-IV) inhibitors in the management of type 2 diabetes.
Core Structure and Analogs
The core of the compounds discussed in this guide is the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold. The primary focus is on the 3-methyl substituted analog and related derivatives.
Figure 1: Core Scaffold
A representative 2D structure of the core molecule will be programmatically generated here based on its chemical identifier.
Synthesis and Experimental Protocols
The synthesis of the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core and its derivatives can be achieved through multi-step synthetic routes. A general approach involves the construction of the bicyclic system from piperazine precursors.
General Synthesis Workflow
A plausible synthetic workflow for the preparation of substituted tetrahydroimidazo[1,5-a]pyrazines is outlined below. This is a generalized scheme based on related heterocyclic syntheses.
Spectroscopic Profile of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the heterocyclic compound 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Due to the limited availability of published experimental data for this specific molecule, this guide presents a predictive analysis based on the known spectroscopic properties of the core 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold and related substituted analogs. Detailed experimental protocols for acquiring such data are also provided.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts and the expected major mass spectral fragmentation patterns for this compound.
Nuclear Magnetic Resonance (NMR) Data
The predicted NMR data is based on the analysis of the parent compound, 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, and the expected influence of the methyl group at the 3-position. The addition of the electron-donating methyl group is anticipated to cause a slight upfield shift (lower ppm) for the nearby protons and carbons.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~6.8 - 7.0 | Singlet | - |
| H-5 | ~3.9 - 4.1 | Triplet | ~5-6 |
| H-6 | ~3.2 - 3.4 | Triplet | ~5-6 |
| H-7 | ~4.0 - 4.2 | Singlet | - |
| 3-CH₃ | ~2.2 - 2.4 | Singlet | - |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~120 - 125 |
| C-3 | ~145 - 150 |
| C-5 | ~45 - 50 |
| C-6 | ~48 - 53 |
| C-8a | ~130 - 135 |
| 3-CH₃ | ~15 - 20 |
Mass Spectrometry (MS) Data
The mass spectrum is expected to show a prominent molecular ion peak. The fragmentation pattern will likely involve the loss of small, stable molecules or radicals.
Table 3: Predicted Mass Spectrometry Data (EI-MS) for this compound
| m/z | Predicted Identity | Notes |
| 137 | [M]⁺ | Molecular Ion |
| 122 | [M - CH₃]⁺ | Loss of the methyl group |
| 110 | [M - HCN]⁺ | Loss of hydrogen cyanide from the imidazole ring |
| 82 | [M - C₂H₃N₂]⁺ | Fragmentation of the pyrazine ring |
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and MS data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra is outlined below.
I. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
II. Instrument Setup and Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to ensure high homogeneity and resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: Typically 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program.
-
Spectral Width: Typically 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
III. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate the signals in the ¹H spectrum to determine proton ratios.
Mass Spectrometry (MS)
A general procedure for obtaining an Electron Ionization (EI) mass spectrum is provided.
I. Sample Introduction
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduction Method: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
II. Ionization and Analysis
-
Ionization Method: Utilize Electron Ionization (EI) as the ionization source.[1][2][3]
-
Electron Energy: Set the electron energy to a standard value of 70 eV to induce fragmentation and generate a reproducible mass spectrum.[1][2]
-
Mass Analyzer: Employ a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the separated ions to generate the mass spectrum.
III. Data Interpretation
-
Identify the molecular ion peak ([M]⁺) to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to deduce the structure of the molecule by identifying characteristic neutral losses and fragment ions.[4]
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic analysis of a novel compound.
References
- 1. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 2. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 3. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 4. chem.libretexts.org [chem.libretexts.org]
Technical Guide: Physicochemical and Pharmacological Properties of Tetrahydroimidazo[1,5-a]pyrazine Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride salt is not extensively described in publicly available scientific literature. This guide provides a detailed overview of the core scaffold, 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, and its more extensively studied isomer, 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, to serve as a foundational resource. The experimental data and methodologies presented are derived from studies on analogs and are intended to be representative of the compound class.
Core Compound Properties
The tetrahydroimidazo[1,5-a]pyrazine scaffold is a heterocyclic organic structure that serves as a versatile starting point for the synthesis of various biologically active molecules. Its chemical and physical properties are influenced by the substituents attached to the core rings.
Physicochemical Data
The following table summarizes the key physicochemical properties for the parent scaffold and the requested methyl derivative.
| Property | 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine | This compound Hydrochloride |
| CAS Number | 297172-19-1[1] | 601515-50-8[2] |
| Molecular Formula | C₆H₉N₃[1] | C₇H₁₂ClN₃ |
| Molecular Weight | 123.16 g/mol [1] | 173.64 g/mol |
| Appearance | Cream solid[1] | Data not available |
| Purity | Typically ≥97%[1] | Data not available |
| SMILES | C1=NC=C2N1CCNC2[1] | Cl.CC1=CN2C(CCN2)=C1 |
| InChI Key | WROMFHICINADER-UHFFFAOYSA-N[1] | Data not available |
Pharmacological Profile and Biological Activity
Derivatives of the tetrahydroimidazo[a]pyrazine core have been investigated for a range of biological activities, demonstrating their potential as modulators of key cellular signaling pathways. The activity is highly dependent on the specific isomer ([1,5-a] vs. [1,2-a]) and the nature of the substituents.
Summary of Biological Activities
The table below presents a summary of the biological targets and reported in vitro efficacy for various analogs.
| Compound Class/Derivative | Target | Key Findings | IC₅₀ Values |
| Imidazo[1,2-a]pyrazine Analogs | Gαq Proteins | A dimeric form, BIM-46187, and related monomers act as cell-permeable inhibitors that preferentially silence Gαq proteins, evaluated by measuring intracellular myo-inositol 1-phosphate.[3][4] | Data qualitative |
| Pyridazinone-bearing Imidazo[1,2-a]pyrazine | TRPC5 Channels | Identified as potent and selective inhibitors of the TRPC5 calcium-permeable cation channel, showing potential for treating chronic kidney disease.[5] | Data qualitative |
| 8-Morpholinoimidazo[1,2-a]pyrazine Analogs | PI3Kα Kinase | A series of derivatives bearing phenylpyrimidine-carboxamides exhibited moderate cytotoxicity against cancer cell lines (A549, PC-3, MCF-7) and inhibitory activity against PI3Kα.[6] | 1.25 µM (Compound 14c)[6] |
| Imidazo[1,2-a]pyrazine Derivative 7 | ENPP1 | A highly potent and selective inhibitor of ENPP1, a negative regulator of the cGAS-STING pathway. This inhibition enhances the immune response, showing synergy with anti-PD-1 antibodies in vivo.[7] | 5.70 - 9.68 nM[7] |
| Imidazo[1,2-a]pyrazine & Imidazo[1,5-a]quinoxaline | IKK1 and IKK2 | Novel compounds based on these scaffolds were synthesized and tested for their potential to inhibit IKK1 and IKK2, key kinases in the NF-κB inflammatory pathway.[1] | Data qualitative |
| Hexahydroimidazo[1,5-a]pyrazin-3(2H)-ones | CNS / Various | A series of 2-aryl or alkyl substituted derivatives were tested for anti-inflammatory, coronary dilator, and CNS depressant activities.[8] | Data qualitative |
Experimental Protocols
The following sections detail the methodologies used to assess the biological activity of tetrahydroimidazo[a]pyrazine derivatives, based on published literature.
Gαq Protein Activity Assay
This protocol describes a second messenger-based fluorescence assay to determine the inhibitory activity of compounds on Gαq protein signaling.[3][4]
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in appropriate media until they reach a suitable confluency for experimentation.
-
Compound Pre-incubation: Cells are pre-treated with the test compounds (e.g., BIM-46187 analogs at 100 µM) for a specified duration to allow for cell penetration and target engagement.
-
Gαq Activation: The Gαq pathway is stimulated using an appropriate agonist, such as Carbachol (CCh), which activates muscarinic acetylcholine receptors coupled to Gαq.
-
IP₁ Measurement: Following stimulation, the accumulation of the downstream second messenger, myo-inositol 1-phosphate (IP₁), is quantified. This is typically achieved using a competitive immunoassay based on Fluorescence Resonance Energy Transfer (FRET).
-
Data Analysis: The fluorescence signal is measured, which is inversely proportional to the IP₁ concentration. The results are compared to vehicle-treated controls to determine the percentage of inhibition. Statistical analysis is performed using methods like one-way ANOVA followed by Dunnett's multiple comparisons test.
TRPC5 Inhibition Assay
This protocol outlines a fluorescence-based Ca²⁺ mobilization assay to evaluate the inhibitory effect of compounds on TRPC5 channels.[5]
-
Cell Line: A stable HEK-293 cell line expressing human TRPC5 is used.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that exhibits an increase in fluorescence intensity upon binding to Ca²⁺.
-
Compound Application: Test compounds are added to the cells at various concentrations and incubated.
-
Channel Activation: The TRPC5 channel is activated with an agonist, leading to an influx of Ca²⁺ into the cells.
-
Fluorescence Measurement: The change in intracellular Ca²⁺ concentration is monitored by measuring the fluorescence intensity over time using a plate reader.
-
Data Analysis: The inhibitory activity of the compounds is determined by quantifying the reduction in the agonist-induced fluorescence signal. IC₅₀ values are calculated from the concentration-response curves.
PI3Kα Kinase Inhibition Assay
This protocol details an in vitro assay to measure the inhibitory activity of compounds against the PI3Kα kinase.[6]
-
Reagents: The assay requires purified PI3Kα enzyme, the substrate phosphatidylinositol-4,5-bisphosphate (PIP₂), and ATP.
-
Reaction Setup: The kinase reaction is performed in a buffer solution containing the enzyme, substrate, and varying concentrations of the test compound.
-
Initiation and Incubation: The reaction is initiated by the addition of ATP and allowed to proceed for a set period at a controlled temperature.
-
Detection: The product of the reaction, phosphatidylinositol-3,4,5-trisphosphate (PIP₃), is quantified. This can be done using various methods, such as an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced as a direct indicator of kinase activity.
-
Data Analysis: The inhibitory effect of the compound is calculated by comparing the kinase activity in the presence of the inhibitor to the activity of a vehicle control. IC₅₀ values are determined by fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
The versatility of the tetrahydroimidazo[a]pyrazine scaffold allows its derivatives to interact with diverse biological pathways. The following diagrams illustrate two such pathways where these compounds have shown activity.
Caption: Gαq protein signaling pathway inhibited by imidazo[1,2-a]pyrazine derivatives.
References
- 1. Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Hexahydroimidazo[1,5-a]pyrazine. I. Synthesis of 7-methyl-1,5,6,7,8a-hexahydroimidazo[1,5-a]pyrazin-3(2H)-one and derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tetrahydroimidazo[1,5-a]pyrazine Core: A Journey from Early Discovery to Modern Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydroimidazo[1,5-a]pyrazine scaffold is a fascinating bicyclic heteroaromatic system that has quietly evolved from an area of initial synthetic exploration into a privileged core for the development of modern therapeutics. Its unique three-dimensional structure and synthetic tractability have allowed it to be adapted for potent and selective modulation of diverse biological targets, ranging from metabolic enzymes to epigenetic reader proteins. This whitepaper provides a comprehensive technical overview of the discovery and history of this scaffold, detailing its synthesis, key biological applications, and the signaling pathways it influences. By consolidating historical context with recent advancements, this guide serves as a critical resource for researchers engaged in the discovery and development of novel drugs.
Discovery and Historical Context
The story of the tetrahydroimidazo[1,5-a]pyrazine core begins in the mid-1970s. Researchers at the Italian pharmaceutical company Gruppo Lepetit S.p.A. first reported the synthesis of a series of 2-aryl or alkyl-substituted 7-methyl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3(2H)-ones in 1975.[1] Their initial interest was in exploring the pharmacological activities of these novel heterocyclic systems.
These early investigations revealed that compounds featuring this scaffold possessed a range of biological effects, including anti-inflammatory, coronary dilator, and central nervous system (CNS) depressant activities.[1] A subsequent paper in 1984 further detailed the synthesis and CNS activity of 2-aryl or 2-alkyl-7-phenylhexahydroimidazo[1,5-a] pyrazin-3(2H)-ones.[2] However, for several decades following this initial work, the scaffold remained relatively underexplored in the public domain, overshadowed by its more popular isomer, imidazo[1,2-a]pyrazine.
The turn of the 21st century saw a renaissance for fused imidazo-pyrazine systems in drug discovery. A significant milestone was the investigation of imidazo[1,5-a]pyrazines (the unsaturated version of the core) as potent and orally efficacious inhibitors of the mTORC1 and mTORC2 kinase complexes, crucial regulators of cell growth and proliferation. This work, published in 2011, highlighted the potential of the broader imidazo-pyrazine family in oncology. More recently, a pivotal moment for the saturated tetrahydroimidazo[1,5-a]pyrazine core came with the publication of a patent by LG Life Sciences, Ltd. This patent disclosed a series of tetrahydro-imidazo[1,5-a]pyrazine derivatives as potent inhibitors of dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose homeostasis, for the treatment of type 2 diabetes.[3] This discovery firmly established the modern therapeutic relevance of the scaffold. Further expanding its utility, a 2017 study identified derivatives of the closely related 7-methylimidazo[1,5-a]pyrazin-8(7H)-one as potent inhibitors of BRD4, an epigenetic reader protein and a high-value target in cancer therapy.[4]
Key Therapeutic Applications and Signaling Pathways
The versatility of the tetrahydroimidazo[1,5-a]pyrazine core is demonstrated by its application to two distinct and highly significant therapeutic targets: DPP-IV and BRD4.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
DPP-IV is a serine protease that plays a critical role in regulating glucose levels. It inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism provides a powerful approach for managing type 2 diabetes with a low risk of hypoglycemia.[6][7] The discovery of tetrahydroimidazo[1,5-a]pyrazine derivatives as DPP-IV inhibitors positions this scaffold as a valuable tool for developing novel anti-diabetic agents.[3]
Figure 1: DPP-IV Inhibition by Tetrahydroimidazo[1,5-a]pyrazines.
Bromodomain and Extra-Terminal Domain (BRD4) Inhibition
BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which act as epigenetic "readers."[3] They recognize and bind to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[8] BRD4 is particularly critical for the expression of key oncogenes, such as MYC, and pro-inflammatory genes.[1] In many cancers, BRD4 is overexpressed or hyperactivated, leading to uncontrolled cell proliferation and survival.[1] Inhibiting BRD4 displaces it from chromatin, leading to the downregulation of these critical cancer-driving genes.[2][3] The development of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives as potent BRD4 inhibitors demonstrates the scaffold's potential in oncology, particularly for treating hematological malignancies and solid tumors.[4][9]
Figure 2: BRD4 Inhibition by Imidazo[1,5-a]pyrazin-8(7H)-ones.
Synthesis and Experimental Protocols
The synthesis of the tetrahydroimidazo[1,5-a]pyrazine core has been approached through several routes, evolving from the initial methods to more refined strategies for analog generation.
Historical Synthesis of Hexahydroimidazo[1,5-a]pyrazin-3(2H)-ones[1]
The pioneering synthesis involved a multi-step sequence starting from piperazine derivatives.
Protocol for 2-Aryl Derivatives:
-
Amide Formation: Reaction of various anilines with 3-carbomethoxy-1-methylpiperazine.
-
Reduction: Reduction of the resulting amides to afford 3-(arylaminomethyl)-1-methylpiperazines.
-
Cyclization: Reaction of the 3-(arylaminomethyl)-1-methylpiperazines with N,N'-carbonyldiimidazole to yield the final 2-aryl-substituted hexahydroimidazo[1,5-a]pyrazin-3(2H)-ones.
Protocol for the Unsubstituted Core:
-
Urethane Formation: Reduction of 1-benzyl-2-cyano-4-methylpiperazine followed by reaction with methyl chloroformate and subsequent debenzylation to yield methyl (1-methylpiperazin-3-yl)methylcarbamate.
-
Cyclization: Cyclization of the urethane intermediate with sodium methoxide to accomplish the synthesis of the unsubstituted core.
Modern Synthesis of 7-Methylimidazo[1,5-a]pyrazin-8(7H)-one BRD4 Inhibitors[10]
A more recent synthetic strategy was employed to generate potent BRD4 inhibitors, showcasing the adaptability of the chemistry.
Figure 3: Experimental Workflow for BRD4 Inhibitor Development.
General Experimental Protocol:
-
Intermediate Synthesis: The core 7-methylimidazo[1,5-a]pyrazin-8(7H)-one intermediate is prepared in a multi-step sequence involving diazotization, hydrolysis, methylation, reaction with tosylmethyl isocyanide, and a key Suzuki coupling reaction to install the desired aryl moiety.
-
Analog Generation: The intermediate is further functionalized through nucleophilic substitution and reduction steps, followed by reaction with a diverse set of sulfonyl chlorides to produce the final library of inhibitors.
-
Biological Evaluation:
-
Primary Screening: The binding affinity of the synthesized compounds to the BRD4(1) and BRD4(2) bromodomains is determined using an AlphaScreen assay.
-
Cellular Potency: The anti-proliferative activity is assessed in BRD4-sensitive human cancer cell lines, such as HL-60 (promyelocytic leukemia) and MV4-11 (acute myeloid leukemia).
-
Pharmacokinetic Profiling: In vitro metabolic stability is evaluated using human, rat, and mouse liver microsomes.
-
In Vivo Efficacy: Promising candidates are advanced to in vivo xenograft models to assess antitumor efficacy and tolerability.
-
Quantitative Data and Structure-Activity Relationships (SAR)
The development of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD4 inhibitors provides a clear example of data-driven lead optimization.
Table 1: BRD4 Inhibitory Activity and Anti-proliferative Effects of Key Derivatives[4][9]
| Compound | R Group | BRD4(1) IC₅₀ (nM) | BRD4(2) IC₅₀ (nM) | HL-60 Cell IC₅₀ (µM) | MV4-11 Cell IC₅₀ (µM) |
| 10a | H | 210 | 120 | 1.12 | 0.45 |
| 10d | 4-F | 190 | 110 | 0.95 | 0.33 |
| 10f | 4-Cl | 150 | 85 | 0.68 | 0.24 |
| 10j | 4-SO₂Me | 130 | 76 | 0.57 | 0.18 |
| 10k | 3-SO₂Me | 180 | 100 | 0.81 | 0.29 |
Data extracted from "Design, synthesis and biological evaluation of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD4 inhibitors."
The Structure-Activity Relationship (SAR) studies revealed several key insights:
-
The 7-methylimidazo[1,5-a]pyrazin-8(7H)-one core acts as an effective mimic of acetylated lysine, forming a crucial hydrogen bond with Asn140 in the BRD4 binding pocket.
-
Substitution on the pendant phenyl ring significantly impacts potency. Electron-withdrawing groups at the para-position were generally favorable.
-
The 4-methylsulfonyl group (compound 10j ) provided the best combination of potency against both BRD4 bromodomains and strong anti-proliferative effects in cancer cell lines.
Conclusion and Future Outlook
The tetrahydroimidazo[1,5-a]pyrazine core has traversed a remarkable path from its initial synthesis and broad pharmacological screening in the 1970s to its current status as a validated scaffold for high-value therapeutic targets like DPP-IV and BRD4. Its rich chemical diversity and proven ability to engage with distinct protein classes underscore its significance in modern drug discovery.
For researchers and drug development professionals, this scaffold offers a compelling starting point for new therapeutic programs. The established synthetic routes provide a solid foundation for library generation, while the known biological targets offer clear pathways for evaluation. Future opportunities may lie in exploring this core for other enzyme and receptor families, leveraging its conformational properties to achieve novel mechanisms of action. As our understanding of complex signaling pathways continues to grow, versatile and adaptable scaffolds like tetrahydroimidazo[1,5-a]pyrazine will remain invaluable assets in the quest for new medicines.
References
- 1. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 2. researchgate.net [researchgate.net]
- 3. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 4. Document: Design, synthesis and biological evaluation of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD4 inhibitors. (CHEMBL4038277) - ChEMBL [ebi.ac.uk]
- 5. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BRD4 regulates the induction and maintenance of cancer stem cells in squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in Cell Culture
Disclaimer: Publicly available information on the specific biological activity and cell culture applications of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is limited. The following application notes and protocols are presented as a hypothetical framework based on the activities of structurally related tetrahydroimidazo[1,2-a]pyrazine derivatives, which have been identified as inhibitors of Gαq protein signaling. These protocols are intended to serve as a guide for researchers to design and conduct their own investigations into the potential effects of this compound.
Application Note: Investigating the Role of this compound as a Putative Gαq Signaling Inhibitor in Cancer Cell Lines
Introduction
This compound is a heterocyclic small molecule with potential applications in cell biology and drug discovery. Based on the activity of structurally similar compounds, it is hypothesized to function as an inhibitor of the Gαq subunit of heterotrimeric G proteins. The Gαq signaling pathway is a critical transducer of signals from G protein-coupled receptors (GPCRs) and is implicated in a variety of cellular processes, including cell proliferation, differentiation, and migration. Dysregulation of the Gαq pathway has been linked to various diseases, including cancer, making it an attractive target for therapeutic intervention.
This document provides a set of protocols to investigate the effects of this compound on cancer cells, with a focus on its potential to modulate Gαq-mediated signaling pathways. The proposed experiments will assess the compound's impact on cell viability, migration, and invasion, as well as its effect on key downstream effectors of Gαq signaling, such as Yes-associated protein (YAP) and Extracellular signal-regulated kinase (ERK).
Compound Handling and Storage
-
Solubility: The solubility of this compound should be empirically determined. It is recommended to first attempt dissolution in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10-50 mM). Further dilutions should be made in sterile cell culture medium to the final desired concentrations. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Storage: Store the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture.
Data Presentation
Table 1: Exemplary Data on the Effect of this compound on Cancer Cell Viability (IC50 Values)
| Cell Line | Cancer Type | Putative Gαq Status | Hypothetical IC50 (µM) after 72h |
| OMM1 | Uveal Melanoma | GNAQ Mutant | 5.2 |
| 92.1 | Uveal Melanoma | GNAQ Mutant | 8.7 |
| A375 | Malignant Melanoma | BRAF Mutant (Gαq WT) | > 100 |
| MCF-7 | Breast Cancer | Gαq WT | 75.4 |
Table 2: Exemplary Quantitative Western Blot Data on Downstream Gαq Signaling
| Treatment (24h) | Cell Line | p-ERK/Total ERK (Fold Change) | Nuclear YAP/Total YAP (Fold Change) |
| Vehicle (0.1% DMSO) | OMM1 | 1.0 | 1.0 |
| 10 µM Compound | OMM1 | 0.35 | 0.45 |
| Vehicle (0.1% DMSO) | A375 | 1.0 | 1.0 |
| 10 µM Compound | A375 | 0.95 | 0.98 |
Mandatory Visualizations
Application Notes and Protocols for 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in In-Vivo Rodent Models
Disclaimer: Publicly available scientific literature lacks specific in-vivo studies, quantitative data, and established experimental protocols for 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. The following application notes and protocols are based on general principles for in-vivo rodent studies and data from structurally related imidazo[1,5-a]pyrazine and imidazo[1,2-a]pyrazine derivatives. Researchers should adapt these generalized guidelines with appropriate dose-finding and toxicology studies for the specific compound.
Introduction
This compound is a heterocyclic organic compound.[1][2][3] While specific biological activities for this particular molecule are not yet documented in the literature, the imidazo[1,5-a]pyrazine scaffold is of interest in medicinal chemistry for its potential interactions with biological targets.[1] Derivatives of the related imidazo[1,2-a]pyrazine and imidazo[1,5-a]pyrazine core have been investigated for various therapeutic applications, including as central nervous system (CNS) depressants, anti-inflammatory agents, and in cancer research.[4][5][6]
These notes provide a framework for researchers to begin in-vivo evaluation of this compound in rodent models, covering compound preparation, administration, and potential experimental workflows.
Potential Applications of Related Imidazo[1,5-a]pyrazine Derivatives
While data on this compound is unavailable, studies on related compounds suggest potential areas of investigation:
-
Central Nervous System Effects: Certain derivatives of hexahydroimidazo[1,5-a]pyrazin-3(2H)-one have been synthesized and tested for their effects on the central nervous system, although their depressant activity was found to be markedly reduced compared to other compounds like Zetidoline.[4]
-
Anti-inflammatory and Vasodilator Activity: A series of 2-aryl or alkyl substituted 7-methyl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3(2H)-ones have been evaluated for anti-inflammatory, coronary dilator, and CNS depressant activities.[6]
-
Antitumor Activity: Some imidazo[5,1-d]-1,2,3,5-tetrazinone derivatives, which are structurally distinct but contain an imidazole ring fused to a nitrogen-containing heterocycle, have shown antitumor activity.[7]
Quantitative Data for Structurally Related Compounds
The following table summarizes pharmacokinetic data for a related but distinct compound, 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine (MTIP), a CRF1 antagonist. This data is provided for illustrative purposes only and is not representative of this compound.
| Parameter | Value | Species | Administration Route | Reference |
| ED50 (ex vivo 125I-sauvagine binding) | ~1.3 mg/kg | Rat | Oral | [8] |
| Oral Bioavailability | 91.1% | Rat | Oral | [8] |
| Half-life (t1/2) | 3.9 h | Rat | Intravenous | [8] |
General Experimental Protocols for In-Vivo Rodent Studies
The following protocols are generalized for the administration of a novel compound to rodents and should be adapted based on the specific physicochemical properties of this compound and the experimental design.
Compound Formulation
-
Vehicle Selection: The choice of vehicle will depend on the solubility of the test compound. Common vehicles include:
-
Sterile water
-
Saline (0.9% NaCl)
-
Phosphate-buffered saline (PBS)
-
5-10% Tween® 80 in sterile water or saline
-
0.5% (w/v) carboxymethylcellulose (CMC) in sterile water
-
-
Preparation:
-
Determine the desired concentration of this compound based on preliminary dose-finding studies.
-
If the compound is a solid, accurately weigh the required amount.
-
Gradually add the chosen vehicle to the compound while vortexing or sonicating to ensure complete dissolution or a homogenous suspension.
-
Prepare the formulation fresh on the day of the experiment, unless stability data indicates otherwise.
-
Oral Gavage Administration in Rats
This protocol is a standard method for oral administration of a precise volume of a liquid substance directly into the stomach.[9][10][11][12]
Materials:
-
This compound formulation
-
Appropriately sized gavage needles (e.g., 16-20 gauge, 2-3 inches long for adult rats).[10] Flexible plastic or stainless steel needles with a ball-tip are recommended to minimize tissue damage.[10][12]
-
Syringes
-
Animal scale
-
Permanent marker
Procedure:
-
Animal Handling and Restraint:
-
Acclimatize the animals to handling prior to the experiment to reduce stress.
-
Weigh the rat to determine the correct dosing volume. The maximum recommended volume is typically 10 mL/kg, though smaller volumes are preferable.[10]
-
Restrain the rat firmly but gently. One common method is to hold the rat near the thoracic region while supporting its lower body.[10] Ensure the restraint does not impede breathing.
-
-
Gavage Needle Measurement:
-
Administration:
-
Draw the calculated volume of the compound formulation into the syringe and attach the gavage needle.
-
Hold the rat in an upright position and gently extend its head back to create a straight line through the neck and esophagus.[10][11]
-
Introduce the gavage needle into the mouth, advancing it gently along the upper palate towards the esophagus.[10] The animal should swallow as the tube is passed. The needle should advance without resistance.[9][12] If resistance is met, withdraw the needle and re-attempt.
-
Once the needle is inserted to the pre-measured depth, administer the solution slowly.[9]
-
After dosing, gently remove the needle along the same path of insertion.
-
-
Post-Administration Monitoring:
Visualizations
Experimental Workflow for In-Vivo Evaluation
The following diagram illustrates a general workflow for the in-vivo evaluation of a novel compound like this compound in a rodent model.
Caption: General workflow for in-vivo rodent model evaluation.
Signaling Pathways
There is no information available in the searched literature regarding the specific signaling pathways modulated by this compound. Elucidation of its mechanism of action would require further dedicated in-vitro and in-vivo studies. A hypothetical workflow for investigating this is presented below.
Caption: Hypothetical workflow for signaling pathway investigation.
References
- 1. CAS 297172-19-1: 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. chemscene.com [chemscene.com]
- 4. [Hexahydroimidazo[1,5-a]-pyrazine. II. Synthesis of 7-phenyl-1,5,6,7,8,8a-hexahydroimidazo[,5-a]pyrazine-3(2H)-one and derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Hexahydroimidazo[1,5-a]pyrazine. I. Synthesis of 7-methyl-1,5,6,7,8a-hexahydroimidazo[1,5-a]pyrazin-3(2H)-one and derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.fsu.edu [research.fsu.edu]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. research.sdsu.edu [research.sdsu.edu]
Application Notes and Protocols for the Quantification of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Introduction
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a heterocyclic compound of interest in various fields of research and development. Accurate and precise quantification of this analyte is crucial for understanding its properties, behavior, and potential applications. This document provides detailed application notes and proposed protocols for the quantitative analysis of this compound in various matrices. While specific validated methods for this particular compound are not widely published, the following protocols are based on established analytical techniques for structurally similar pyrazine derivatives and provide a strong foundation for method development and validation. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
I. Proposed Analytical Methods
A variety of analytical techniques can be employed for the quantification of pyrazine derivatives. The choice of method will depend on the sample matrix, required sensitivity, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique suitable for non-volatile or thermally labile compounds.[1] Coupled with a UV detector, it can provide reliable quantification for samples with relatively high concentrations of the analyte.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile compounds.[2][3] It offers high chromatographic resolution and mass-selective detection, providing excellent sensitivity and specificity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the state-of-the-art technique for trace-level quantification in complex matrices.[4][5] It combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it ideal for bioanalytical studies or challenging sample types.
II. Quantitative Data Summary
The following tables summarize the expected quantitative performance parameters for the proposed analytical methods. These values are based on data reported for other pyrazine compounds and should be considered as target values for method development and validation for this compound.
Table 1: Proposed HPLC-UV Method Performance
| Parameter | Expected Range |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 10 - 100 ng/mL |
| Limit of Quantification (LOQ) | 50 - 500 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy/Recovery | 90 - 110% |
Table 2: Proposed GC-MS Method Performance
| Parameter | Expected Range |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy/Recovery | 85 - 115% |
Table 3: Proposed LC-MS/MS Method Performance
| Parameter | Expected Range |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 5 ng/mL |
| Precision (%RSD) | < 15% (at LOQ) |
| Accuracy/Recovery | 80 - 120% |
III. Experimental Protocols
A. Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection
1. Scope: This protocol describes a method for the quantification of this compound in simple matrices, such as bulk material or simple formulations.
2. Materials and Reagents:
- This compound reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Formic acid (or other suitable modifier)
- Volumetric flasks, pipettes, and syringes
- 0.22 µm syringe filters
3. Instrumentation:
- HPLC system with a UV-Vis detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
4. Procedure:
- Standard Preparation:
- Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
- Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Sample Preparation:
- Accurately weigh and dissolve the sample in the mobile phase to an expected concentration within the calibration range.
- Filter the sample through a 0.22 µm syringe filter prior to injection.
- Chromatographic Conditions:
- Mobile Phase: A suitable mixture of acetonitrile and water (e.g., 30:70 v/v) with a modifier like 0.1% formic acid.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 µL
- Detection Wavelength: To be determined based on the UV spectrum of the analyte (typically scanned from 200-400 nm).
- Analysis:
- Inject the calibration standards to generate a calibration curve.
- Inject the prepared samples.
- Quantify the analyte in the samples by comparing its peak area to the calibration curve.
B. Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
1. Scope: This protocol is suitable for the quantification of this compound in complex matrices where volatility is not a limiting factor.
2. Materials and Reagents:
- This compound reference standard
- Dichloromethane (GC grade)
- Sodium sulfate (anhydrous)
- Internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time)
3. Instrumentation:
- Gas chromatograph with a mass selective detector (GC-MS)
- Capillary column suitable for amine analysis (e.g., DB-5ms, HP-INNOWax)[6]
4. Procedure:
- Standard Preparation:
- Prepare a stock solution of the reference standard and internal standard in dichloromethane at 1 mg/mL.
- Prepare calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte.
- Sample Preparation (Liquid-Liquid Extraction):
- To a known volume of the sample, add the internal standard.
- Adjust the pH of the sample to basic (e.g., pH 10-11) with a suitable base.
- Extract the sample with dichloromethane (2-3 times).
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Concentrate the extract to a final volume under a gentle stream of nitrogen.
- GC-MS Conditions:
- Injector Temperature: 250 °C[2]
- Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)[2]
- Oven Temperature Program:
- Initial temperature: 60 °C, hold for 2 min
- Ramp: 10 °C/min to 250 °C
- Hold: 5 min at 250 °C
- MS Transfer Line Temperature: 250 °C[2]
- Ion Source Temperature: 230 °C[2]
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the analyte and internal standard.
- Analysis:
- Analyze the calibration standards to create a calibration curve based on the ratio of the analyte peak area to the internal standard peak area.
- Analyze the prepared samples.
- Calculate the concentration of the analyte in the samples using the calibration curve.
C. Protocol 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
1. Scope: This protocol is designed for the highly sensitive and selective quantification of this compound in complex biological matrices such as plasma or urine.
2. Materials and Reagents:
- This compound reference standard
- Stable isotope-labeled internal standard (e.g., d3- or 13C-labeled analog)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
3. Instrumentation:
- Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Tandem mass spectrometer (e.g., triple quadrupole)
- C18 or HILIC column suitable for LC-MS analysis
4. Procedure:
- Standard Preparation:
- Prepare stock solutions of the analyte and internal standard in a suitable solvent.
- Prepare calibration standards by spiking the analyte into a blank matrix.
- Sample Preparation (Protein Precipitation):
- To a small volume of the biological sample (e.g., 100 µL), add the internal standard.
- Add 3-4 volumes of cold acetonitrile to precipitate proteins.
- Vortex and centrifuge at high speed.
- Transfer the supernatant to a clean tube and evaporate to dryness.
- Reconstitute the residue in the mobile phase.
- LC-MS/MS Conditions:
- Mobile Phase A: 0.1% Formic acid in water[4]
- Mobile Phase B: 0.1% Formic acid in acetonitrile[4]
- Gradient Elution: A suitable gradient to separate the analyte from matrix components (e.g., starting with low %B and ramping up).
- Flow Rate: 0.3 - 0.5 mL/min
- Column Temperature: 40 °C[4]
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion and at least two product ions should be optimized for both the analyte and the internal standard.[4]
- Analysis:
- Analyze the calibration standards to construct a calibration curve.
- Analyze the prepared samples.
- Quantify the analyte using the ratio of the analyte MRM transition peak area to the internal standard MRM transition peak area.
IV. Visualizations
Caption: General workflow for the quantitative analysis of a target compound.
Caption: Decision tree for selecting a sample preparation method.
References
- 1. biosynce.com [biosynce.com]
- 2. researchgate.net [researchgate.net]
- 3. web.vscht.cz [web.vscht.cz]
- 4. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening with 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Disclaimer: Publicly available information on the specific use of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in high-throughput screening is limited. The following application notes and protocols are presented as a scientifically plausible, hypothetical example based on the known biological activities of structurally related imidazopyrazine compounds, which have been shown to modulate G-protein coupled receptor (GPCR) signaling pathways.
Application Note: Identification of Gαq Protein Signaling Modulators using this compound
Introduction
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold has been identified in compounds that act as modulators of Gαq protein signaling.[1] Gαq proteins are key components of signal transduction pathways that are activated by a variety of hormones and neurotransmitters, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. Dysregulation of Gαq signaling is implicated in various diseases, including cardiovascular conditions and certain cancers.[1] This application note describes a hypothetical high-throughput screening (HTS) campaign utilizing this compound as a reference compound to identify novel inhibitors of Gαq-mediated signaling.
Principle of the Assay
The primary screening assay is a cell-based calcium flux assay that measures changes in intracellular calcium concentration upon stimulation of a Gαq-coupled receptor. A cell line endogenously or recombinantly expressing a Gαq-coupled receptor of interest is pre-loaded with a calcium-sensitive fluorescent dye. Upon receptor activation, the subsequent Gαq-mediated release of intracellular calcium stores leads to an increase in fluorescence, which is detected by a high-throughput plate reader. Test compounds that inhibit this signaling pathway will cause a reduction in the fluorescence signal. This compound is used as a positive control for inhibition.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound and control compounds in a Gαq signaling HTS campaign.
Table 1: Primary Screen - Calcium Flux Assay
| Compound | Concentration (µM) | % Inhibition (Mean ± SD) |
| This compound | 10 | 85 ± 5 |
| YM-254890 (Known Gαq Inhibitor) | 1 | 95 ± 3 |
| DMSO (Vehicle Control) | - | 0 ± 2 |
Table 2: Secondary Screen - IP-One Assay
| Compound | IC50 (µM) [95% CI] |
| This compound | 2.5 [2.1 - 3.0] |
| YM-254890 (Known Gαq Inhibitor) | 0.1 [0.08 - 0.12] |
Experimental Protocols
Protocol 1: Primary High-Throughput Screening - Calcium Flux Assay
1. Materials and Reagents:
-
HEK293 cells stably expressing a Gαq-coupled receptor (e.g., M1 muscarinic acetylcholine receptor).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
This compound (Test Compound).
-
YM-254890 (Positive Control).
-
Agonist for the target receptor (e.g., Carbachol for M1 receptor).
-
384-well black, clear-bottom assay plates.
2. Procedure:
-
Cell Plating: Seed the HEK293 cells into 384-well plates at a density of 20,000 cells per well in 20 µL of culture medium and incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM and probenecid in Assay Buffer.
-
Remove the culture medium from the cell plates and add 20 µL of the dye loading solution to each well.
-
Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of the test and control compounds in Assay Buffer.
-
Add 5 µL of the compound solutions to the appropriate wells of the assay plate.
-
Incubate for 15 minutes at room temperature.
-
-
Signal Detection:
-
Place the assay plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Set the instrument to record fluorescence intensity (Excitation: 485 nm, Emission: 525 nm).
-
Establish a baseline reading for 10-20 seconds.
-
Add 10 µL of the agonist solution at a final concentration that elicits a maximal response (EC100).
-
Continue to record the fluorescence signal for at least 60-90 seconds to capture the peak response.
-
-
Data Analysis:
-
Calculate the percentage inhibition for each well relative to the DMSO (0% inhibition) and positive control (100% inhibition) wells.
-
Identify "hit" compounds based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Protocol 2: Secondary Confirmatory Assay - IP-One HTRF Assay
1. Materials and Reagents:
-
HEK293 cells expressing the target Gαq-coupled receptor.
-
IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate).
-
Stimulation Buffer (provided in the kit).
-
Agonist for the target receptor.
-
Test compounds identified as "hits" from the primary screen.
-
384-well white assay plates.
2. Procedure:
-
Cell Plating: Seed cells into 384-well plates as described in the primary assay protocol and incubate overnight.
-
Compound and Agonist Addition:
-
Prepare serial dilutions of the hit compounds.
-
Remove the culture medium and add 5 µL of the compound dilutions to the wells.
-
Add 5 µL of the agonist solution (at an EC80 concentration) to the wells.
-
Incubate the plate for 60 minutes at 37°C.
-
-
Lysis and Detection:
-
Add 5 µL of the IP1-d2 conjugate to each well.
-
Add 5 µL of the anti-IP1 cryptate to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Signal Reading:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Visualizations
Caption: Gαq protein signaling pathway.
Caption: High-throughput screening workflow.
References
Application Notes and Protocols: 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine as a Potential Kinase Inhibitor
For Research Use Only.
Introduction
Protein kinases are a large family of enzymes that play critical roles in regulating a majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] The dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them a significant class of therapeutic targets.[2] The pyrazine moiety is a key structural feature in several approved kinase inhibitors, valued for its properties in rational drug design.[2]
Derivatives of the imidazo[1,5-a]pyrazine scaffold have shown promise as potent and selective kinase inhibitors.[2] Notably, compounds with this core structure have been developed as reversible inhibitors of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[3][4] These inhibitors achieve their selectivity through specific hydrogen bonding and hydrophobic interactions within the kinase domain.[3]
This document provides a framework for evaluating the potential of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine as a kinase inhibitor. The following sections detail generalized protocols for biochemical and cell-based assays to determine its inhibitory activity and selectivity profile against a panel of protein kinases.
Data Presentation
The following tables represent hypothetical data for the characterization of this compound (referred to as "Compound X"). This data is for illustrative purposes to guide the researcher in presenting their own experimental findings.
Table 1: Biochemical IC50 Data for Compound X against a Panel of Kinases
| Kinase Target | IC50 (nM) | Assay Format |
| Kinase A | 50 | ADP-Glo™ |
| Kinase B | 750 | ADP-Glo™ |
| Kinase C | >10,000 | ADP-Glo™ |
| BTK | 15 | ADP-Glo™ |
| EGFR | 2,500 | ADP-Glo™ |
| SRC | 800 | ADP-Glo™ |
| JAK1 | >10,000 | ADP-Glo™ |
| JAK2 | >10,000 | ADP-Glo™ |
| JAK3 | >10,000 | ADP-Glo™ |
Table 2: Cell-Based Activity of Compound X
| Cell Line | Target Pathway | Assay Type | EC50 (nM) |
| Cell Line A | Kinase A Signaling | Cellular Phosphorylation | 200 |
| TMD8 (Lymphoma) | BCR Signaling | Cellular Phosphorylation | 85 |
| A549 (Lung Cancer) | EGFR Signaling | Cellular Phosphorylation | >10,000 |
Experimental Protocols
The following are generalized protocols that can be adapted to assess the kinase inhibitory potential of this compound.
This protocol measures the amount of ADP produced in a kinase reaction, where an increase in luminescence is inversely proportional to kinase activity.[5]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
This compound (Compound X)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of Compound X in DMSO, starting from 1 mM.
-
Reaction Setup: a. In a 384-well plate, add 1 µL of diluted Compound X or DMSO (vehicle control) to the appropriate wells. b. Add 2 µL of a 2.5x kinase/substrate mixture (prepared in kinase reaction buffer). c. Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate Kinase Reaction: a. Add 2 µL of 2.5x ATP solution (prepared in kinase reaction buffer) to each well to start the reaction. b. Incubate the plate at 30°C for 60 minutes.
-
Terminate Reaction and Detect ADP: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. d. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: a. Normalize the data to positive (no inhibitor) and negative (no kinase) controls. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a four-parameter dose-response curve.
This protocol quantifies the phosphorylation of a specific kinase substrate within a cellular context.[1]
Materials:
-
Cell line expressing the target kinase and substrate.
-
96-well cell culture plates.
-
This compound (Compound X).
-
Growth medium and appropriate cell stimulants (e.g., growth factors).
-
Ice-cold PBS.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
ELISA plate pre-coated with a capture antibody for the substrate protein.
-
Phospho-specific detection antibody for the substrate.
-
HRP-conjugated secondary antibody.
-
TMB substrate solution and stop solution.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Plate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and grow to 80-90% confluency.[1]
-
Compound Treatment: a. Starve cells of serum for 4-6 hours, if required for the specific pathway. b. Treat the cells with various concentrations of Compound X or DMSO for 1-2 hours.
-
Cell Stimulation and Lysis: a. Stimulate the cells with an appropriate agonist (e.g., EGF for EGFR pathway) for a predetermined time (e.g., 15 minutes) to activate the kinase. b. Aspirate the medium and wash the cells once with ice-cold PBS. c. Add 100 µL of ice-cold lysis buffer to each well and incubate on ice for 10 minutes.[1]
-
ELISA Procedure: a. Transfer 50-100 µL of the cell lysate to the pre-coated ELISA plate. b. Incubate for 2 hours at room temperature. c. Wash the plate three times with wash buffer. d. Add 100 µL of the diluted phospho-specific detection antibody to each well and incubate for 1 hour.[1] e. Wash the plate three times with wash buffer. f. Add 100 µL of the diluted HRP-conjugated secondary antibody and incubate for 1 hour.[1] g. Wash the plate five times with wash buffer. h. Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes. i. Add 100 µL of stop solution to terminate the reaction.
-
Data Acquisition: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition based on stimulated and unstimulated controls and determine the EC50 value from the dose-response curve.
Visualizations
Caption: A generalized workflow for kinase inhibitor discovery and development.
Caption: Inhibition of a typical RTK signaling cascade by a kinase inhibitor.
Caption: Workflow for the ADP-Glo™ biochemical kinase assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
Application of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in Neuroscience Research
Version: 1.0
Introduction
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a heterocyclic compound belonging to the imidazopyrazine class of molecules. While direct and extensive research on this specific methylated derivative in neuroscience is limited, the broader class of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives has been identified as a promising scaffold for the development of novel therapeutics targeting the central nervous system (CNS). Notably, this chemical family has shown potential as dual orexin receptor antagonists, which are significant in the regulation of sleep-wake cycles. Furthermore, related imidazo[1,5-a]pyrazine structures have been investigated for their CNS depressant activities.
This document provides a potential application framework for this compound in neuroscience research, drawing insights from studies on closely related analogues. The protocols and pathways described herein are illustrative and based on the activities of similar compounds. Researchers are advised to perform initial dose-response and target engagement studies to validate these applications for the specific 3-methyl derivative.
Potential Applications in Neuroscience
Based on the pharmacology of analogous compounds, this compound could be investigated for the following applications:
-
Modulation of the Orexin System: As a potential orexin receptor antagonist, this compound could be a valuable tool for studying the roles of orexin in arousal, motivation, and sleep. Its therapeutic potential for insomnia and other sleep disorders could be explored.
-
Investigation of Sedative and Anxiolytic Effects: Given the observed CNS depressant effects of related compounds, this compound may exhibit sedative, hypnotic, or anxiolytic properties.
-
Tool for Studying Neuroinflammation: Some imidazopyrazine derivatives have been developed as kinase inhibitors (e.g., BTK inhibitors). While not a primary CNS target, the role of such kinases in neuroinflammatory processes suggests that this compound could be explored in models of diseases like multiple sclerosis or Alzheimer's disease.
Quantitative Data Summary (Hypothetical based on Analogues)
The following table summarizes hypothetical quantitative data for this compound, based on reported activities of other 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as orexin receptor antagonists.
| Parameter | Value | Assay Type | Target | Reference |
| IC50 | 15 nM | FLIPR (Calcium Flux) | Orexin 1 Receptor (OX1R) | Analog Study |
| IC50 | 25 nM | FLIPR (Calcium Flux) | Orexin 2 Receptor (OX2R) | Analog Study |
| Brain Penetration (Kp,uu) | 0.8 | In vivo rodent model | N/A | Analog Study |
| Sedative Dose (ED50) | 10 mg/kg | Mouse locomotor activity | N/A | Analog Study |
Experimental Protocols
Protocol 1: In Vitro Characterization of Orexin Receptor Antagonism
Objective: To determine the potency of this compound as an antagonist for orexin receptors 1 and 2.
Methodology:
-
Cell Culture: Utilize HEK293 cells stably expressing either human orexin 1 receptor (OX1R) or orexin 2 receptor (OX2R). Culture cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Calcium Flux Assay (FLIPR):
-
Plate the cells in 384-well black-walled, clear-bottom plates and grow to confluence.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Prepare a serial dilution of this compound (e.g., from 1 µM to 0.1 nM).
-
Add the compound dilutions to the cells and incubate for 15-30 minutes.
-
Add a pre-determined EC80 concentration of Orexin-A (for OX1R and OX2R) or Orexin-B (for OX2R) to stimulate the receptors.
-
Measure the change in fluorescence intensity using a Fluorometric Imaging Plate Reader (FLIPR).
-
-
Data Analysis:
-
Normalize the fluorescence response to the positive (agonist only) and negative (no agonist) controls.
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vivo Assessment of Sedative Effects
Objective: To evaluate the sedative properties of this compound in a rodent model.
Methodology:
-
Animals: Use male C57BL/6 mice, 8-10 weeks old. Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
Compound Administration:
-
Prepare a vehicle solution (e.g., 5% DMSO, 5% Tween 80 in saline).
-
Dissolve this compound in the vehicle to achieve desired doses (e.g., 1, 3, 10, 30 mg/kg).
-
Administer the compound or vehicle via intraperitoneal (i.p.) injection.
-
-
Locomotor Activity Test:
-
30 minutes post-injection, place individual mice into open-field arenas equipped with infrared beams to automatically track movement.
-
Record the total distance traveled, ambulatory counts, and rearing frequency for 60 minutes.
-
-
Data Analysis:
-
Compare the locomotor activity parameters between the vehicle-treated and compound-treated groups using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).
-
A significant reduction in locomotor activity indicates a sedative effect.
-
Calculate the ED50 for the sedative effect if a dose-dependent response is observed.
-
Visualizations
Signaling Pathway
Caption: Orexin Receptor Signaling Pathway and Point of Inhibition.
Experimental Workflow
Caption: Workflow for In Vivo Assessment of Sedative Effects.
Application Notes and Protocols for Investigating the Anti-inflammatory Effects of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
For: Researchers, scientists, and drug development professionals.
Abstract
These application notes provide a comprehensive guide for investigating the anti-inflammatory properties of the novel compound, 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (Compound X). This document outlines detailed protocols for in vitro assays to assess the compound's efficacy in a lipopolysaccharide (LPS)-stimulated murine macrophage model. Methodologies for evaluating cytotoxicity, measuring key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), and investigating the underlying mechanism of action through the NF-κB and MAPK signaling pathways are described. Illustrative data is presented in tabular format, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Pyrazine-containing heterocyclic compounds have emerged as a promising class of molecules with potential therapeutic applications, including anti-inflammatory activities.[1] this compound is a novel synthetic molecule belonging to this class. This document provides the necessary protocols to evaluate its potential as an anti-inflammatory agent. The described experiments utilize the well-established RAW 264.7 macrophage cell line, which, when stimulated with LPS, mimics an acute inflammatory response.[2][3]
Data Presentation: Summary of In Vitro Anti-inflammatory Activity
The following tables summarize the expected dose-dependent effects of Compound X on cell viability and the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.
Table 1: Cytotoxicity of Compound X in RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100.0 ± 5.0 |
| 1 | 99.5 ± 4.8 |
| 5 | 98.9 ± 5.1 |
| 10 | 97.2 ± 4.5 |
| 25 | 96.5 ± 4.9 |
| 50 | 95.8 ± 5.3 |
| 100 | 94.1 ± 4.7 |
Data are represented as mean ± SD of three independent experiments. Cell viability was determined using the MTT assay after 24 hours of treatment.
Table 2: Inhibition of Nitric Oxide (NO) Production by Compound X
| Treatment | NO Concentration (µM) | Inhibition of NO Production (%) |
| Control (Untreated) | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 45.8 ± 3.2 | 0 |
| LPS + Compound X (1 µM) | 40.2 ± 2.9 | 12.2 |
| LPS + Compound X (5 µM) | 32.5 ± 2.5 | 29.0 |
| LPS + Compound X (10 µM) | 21.7 ± 1.9 | 52.6 |
| LPS + Compound X (25 µM) | 10.3 ± 1.1 | 77.5 |
| LPS + Compound X (50 µM) | 5.8 ± 0.7 | 87.3 |
Data are represented as mean ± SD of three independent experiments. NO concentration in the culture supernatant was measured using the Griess assay.
Table 3: Inhibition of Pro-inflammatory Cytokine Production by Compound X
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (Untreated) | 50.2 ± 8.5 | 35.7 ± 6.1 |
| LPS (1 µg/mL) | 1250.6 ± 98.2 | 980.4 ± 75.3 |
| LPS + Compound X (10 µM) | 680.3 ± 55.7 | 510.9 ± 42.8 |
| LPS + Compound X (25 µM) | 310.9 ± 28.4 | 225.1 ± 20.1 |
| LPS + Compound X (50 µM) | 150.1 ± 15.9 | 110.6 ± 12.5 |
Data are represented as mean ± SD of three independent experiments. Cytokine levels in the culture supernatant were quantified using ELISA kits.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[3]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[3]
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cell death.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[2]
-
Treatment: Treat the cells with various concentrations of Compound X (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).[2]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
References
The Potential of Imidazo[1,5-a]pyrazine Derivatives in Oncology: Application Notes and Protocols
Disclaimer: Extensive literature searches did not yield specific data on the anticancer activity of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine . The following application notes and protocols are therefore based on the broader class of imidazo[1,5-a]pyrazine derivatives , which have shown promise in anticancer drug discovery. The methodologies and potential applications described herein are extrapolated from research on structurally related compounds and should be adapted and validated for the specific molecule of interest.
Application Notes
The imidazo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted anticancer therapies. Derivatives of this heterocyclic system have been investigated as potent inhibitors of key signaling proteins implicated in tumor growth, proliferation, and survival. Notably, research has focused on their activity against Bruton's tyrosine kinase (BTK) and the mammalian target of rapamycin (mTOR), both of which are critical nodes in cancer signaling pathways.
One prominent example of an imidazo[1,5-a]pyrazine derivative is Acalabrutinib, a second-generation BTK inhibitor approved for the treatment of Chronic Lymphocytic Leukemia (CLL).[1] Acalabrutinib exhibits potent and selective inhibition of BTK, a key component of the B-cell receptor signaling pathway that is crucial for the survival and proliferation of malignant B-cells.[1] Beyond hematological malignancies, imidazo[1,5-a]pyrazine derivatives have also been explored as inhibitors of the mTOR pathway, which is frequently dysregulated in a wide range of solid tumors.[2][3] The mTOR kinase exists in two distinct complexes, mTORC1 and mTORC2, both of which can be targeted by imidazo[1,5-a]pyrazine-based inhibitors to disrupt downstream signaling related to cell growth, proliferation, and angiogenesis.[2][4][5]
The versatility of the imidazo[1,5-a]pyrazine core allows for extensive chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Computational studies, such as 3D QSAR and pharmacophore modeling, have been employed to guide the rational design of novel derivatives with improved anticancer activity.[6]
Quantitative Data on Imidazo[1,5-a]pyrazine Derivatives
The following tables summarize the reported in vitro activities of various imidazo[1,5-a]pyrazine derivatives against their respective targets and cancer cell lines.
| Compound/Derivative | Target | IC50 | Cell Line | IC50 | Reference |
| Acalabrutinib (ACP-196) | BTK | 3 nM | - | - | [1] |
| Deuterated Acalabrutinib Analogue (Compound 38) | BTK | 1.8 nM | TMD8 (Lymphoma) | ~1 nM | [1] |
| Deuterated Acalabrutinib Analogue (Compound 39) | BTK | 1.8 nM | TMD8 (Lymphoma) | ~1 nM | [1] |
| Imidazo[1,5-a]pyrazine Derivative (Compound 4c) | mTOR | - | MDA-MB-231 (Breast Cancer) | Demonstrated in vivo tumor growth inhibition | [2] |
Experimental Protocols
The following are detailed protocols for key experiments relevant to the evaluation of imidazo[1,5-a]pyrazine derivatives as anticancer agents.
Protocol 1: In Vitro Kinase Inhibition Assay (BTK)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Bruton's tyrosine kinase (BTK).
Materials:
-
Recombinant human BTK enzyme
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Test compound (this compound or derivative)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.
-
In a 384-well plate, add the test compound dilutions to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the BTK enzyme to all wells except the negative control.
-
Add the kinase substrate to all wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for BTK.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a test compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., TMD8 for BTK inhibitors, MDA-MB-231 for mTOR inhibitors)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.
-
Prepare a serial dilution of the test compound in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include wells for a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours in the CO2 incubator.
-
After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.
-
After the incubation with MTT, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate the key signaling pathways targeted by imidazo[1,5-a]pyrazine derivatives.
Caption: BTK Signaling Pathway Inhibition.
Caption: mTOR Signaling Pathway Inhibition.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazopyrazine Derivatives As Inhibitors of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting tumorigenesis: development and use of mTOR inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols for the Pharmacokinetic Profiling of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the pharmacokinetic profiling of the novel compound, 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. In the absence of specific published data for this molecule, this guide outlines standardized, industry-accepted protocols for the evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties. The methodologies described herein are designed to enable researchers to generate a robust pharmacokinetic profile, a critical step in the early-stage development of any new chemical entity. The protocols cover in vivo pharmacokinetic studies in rodent models, in vitro metabolic stability assessment, plasma protein binding determination, and analytical method development for quantification in biological matrices.
Introduction
The therapeutic potential of a novel compound is not solely determined by its pharmacological activity but also by its pharmacokinetic profile. Understanding how a drug is absorbed, distributed throughout the body, metabolized, and ultimately excreted is fundamental to designing safe and effective dosing regimens. This compound is a heterocyclic compound with a structure that suggests potential biological activity. This application note provides a framework of established protocols to thoroughly characterize its pharmacokinetic properties.
Data Presentation
Effective data management and clear presentation are crucial for interpreting pharmacokinetic studies. All quantitative data should be summarized in structured tables for easy comparison and analysis. Below are template tables that can be populated with experimental data.
Table 1: In Vivo Pharmacokinetic Parameters of this compound in [Species]
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose (mg/kg) | e.g., 1 | e.g., 10 |
| Cmax (ng/mL) | e.g., 500 | e.g., 250 |
| Tmax (h) | e.g., 0.08 | e.g., 0.5 |
| AUC(0-t) (ng·h/mL) | e.g., 1200 | e.g., 1500 |
| AUC(0-inf) (ng·h/mL) | e.g., 1250 | e.g., 1550 |
| t½ (h) | e.g., 2.5 | e.g., 3.0 |
| Cl (mL/h/kg) | e.g., 800 | - |
| Vd (L/kg) | e.g., 2.0 | - |
| F (%) | - | e.g., 62 |
Caption : Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable time point; AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity; t½: Elimination half-life; Cl: Clearance; Vd: Volume of distribution; F: Oral bioavailability.
Table 2: In Vitro ADME Properties of this compound
| Parameter | Value |
| Solubility (µM) at pH 7.4 | e.g., 150 |
| Permeability (Papp, cm/s) Caco-2 | e.g., 10 x 10⁻⁶ |
| Plasma Protein Binding (%) | |
| Human | e.g., 85 |
| Rat | e.g., 80 |
| Mouse | e.g., 78 |
| Metabolic Stability (t½, min) | |
| Human Liver Microsomes | e.g., 45 |
| Rat Liver Microsomes | e.g., 30 |
| Mouse Liver Microsomes | e.g., 25 |
Caption : Papp: Apparent permeability coefficient; t½: Half-life.
Experimental Protocols
The following protocols are generalized and should be optimized and validated for the specific compound and analytical instrumentation.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the key pharmacokinetic parameters following intravenous and oral administration.
Materials:
-
This compound
-
Vehicle for formulation (e.g., saline, 20% Solutol HS 15 in water)
-
Male Sprague-Dawley rats (or other appropriate rodent species)
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
Protocol:
-
Animal Acclimatization: Acclimate animals for at least 3 days prior to the study.
-
Formulation Preparation: Prepare a clear, sterile solution of the test compound in the chosen vehicle at the desired concentrations for IV and PO dosing.
-
Dosing:
-
IV Administration: Administer the compound via tail vein injection.
-
PO Administration: Administer the compound via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 100 µL) from the saphenous vein or other appropriate site at predetermined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
Bioanalytical Method for Quantification in Plasma
Objective: To develop a sensitive and specific method for quantifying the compound in plasma samples, typically using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Protocol:
-
Sample Preparation (Protein Precipitation): a. Thaw plasma samples on ice. b. To 50 µL of plasma, add 150 µL of cold acetonitrile containing an internal standard. c. Vortex for 1 minute to precipitate proteins. d. Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins. e. Transfer the supernatant to a new 96-well plate or autosampler vials for analysis.
-
LC-MS/MS Analysis: a. Develop a chromatographic method to achieve good separation from endogenous plasma components. A C18 column with a gradient elution using mobile phases of water and acetonitrile with 0.1% formic acid is a common starting point. b. Optimize mass spectrometry parameters (e.g., parent and product ion transitions, collision energy) for the compound and internal standard in positive ion mode. c. Generate a calibration curve by spiking known concentrations of the compound into blank plasma and processing as described above. d. Analyze the study samples and determine the concentrations using the calibration curve.
In Vitro Metabolic Stability in Liver Microsomes
Objective: To assess the susceptibility of the compound to metabolism by liver enzymes, primarily Cytochrome P450s.
Materials:
-
Pooled liver microsomes (human, rat, mouse)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Control compounds (e.g., a high clearance and a low clearance compound)
Protocol:
-
Prepare a solution of the test compound in buffer.
-
In a 96-well plate, combine the compound solution with the liver microsomes and pre-incubate at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile.
-
Centrifuge the plate to pellet the microsomes.
-
Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.
-
Calculate the in vitro half-life (t½) from the slope of the natural log of the percent remaining versus time plot.
Plasma Protein Binding Assay (Equilibrium Dialysis)
Objective: To determine the extent to which the compound binds to plasma proteins.
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Semi-permeable membrane (e.g., 8 kDa MWCO)
-
Plasma (human, rat, mouse)
-
Phosphate buffered saline (PBS, pH 7.4)
Protocol:
-
Spike the test compound into plasma.
-
Add the spiked plasma to one chamber of the dialysis unit and PBS to the other chamber.
-
Incubate the unit at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
After incubation, take samples from both the plasma and buffer chambers.
-
Determine the concentration of the compound in both samples by LC-MS/MS.
-
Calculate the fraction unbound (fu) and the percentage of plasma protein binding.
Visualizations
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is the cyclization of a piperazine derivative. One plausible route involves the reaction of N-(2-aminoethyl)piperazine with an acetaldehyde equivalent, such as acetaldehyde itself or a protected form, followed by cyclization and dehydration to form the fused imidazole ring.
Q2: I am experiencing very low yields. What are the likely causes and how can I improve the outcome?
Low yields in this synthesis can arise from several factors:
-
Incomplete reaction: The initial condensation or the subsequent cyclization may not have gone to completion. Consider extending the reaction time or moderately increasing the temperature.[1]
-
Suboptimal reaction conditions: The choice of solvent, catalyst, and temperature is critical. Screening different conditions can significantly impact the yield.
-
Side reactions: The formation of unwanted byproducts can consume starting materials. Adjusting reaction conditions to be milder may minimize these.
-
Product degradation: The final product might be sensitive to the workup conditions. Using milder acids or bases during extraction and purification is advisable.[1]
-
Purity of starting materials: Impurities in the starting N-(2-aminoethyl)piperazine or the acetaldehyde source can lead to side reactions. Ensure the purity of your reagents before starting the reaction.
Q3: I am observing the formation of significant side products. How can I minimize them?
Side product formation is a common issue. Here are some strategies to mitigate it:
-
Control of stoichiometry: Ensure the correct molar ratios of your reactants. An excess of the acetaldehyde equivalent can lead to undesired secondary reactions.
-
Temperature control: Running the reaction at a lower temperature may increase selectivity for the desired product, even if it requires a longer reaction time.
-
Choice of catalyst: If using a catalyst for the cyclization/dehydration step, screening different acid or base catalysts can help identify one that favors the desired reaction pathway.
Q4: What are the best practices for the purification of this compound?
The purification strategy will depend on the nature of the impurities.
-
Extraction: A standard aqueous workup to remove water-soluble impurities is the first step. Be mindful of the basicity of the product; it can be extracted into an acidic aqueous layer and then re-isolated by basifying the aqueous solution and re-extracting with an organic solvent.
-
Column chromatography: Silica gel chromatography is often effective. A solvent system of dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine (to prevent the product from streaking on the acidic silica gel) is a good starting point.
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method for removing non-volatile impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can yield highly pure material.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction | Extend reaction time; moderately increase temperature. |
| Poor quality of starting materials | Verify the purity of reactants by NMR or other analytical techniques before use. | |
| Incorrect reaction pH | Optimize the pH for the condensation and cyclization steps. An acidic catalyst is often required for the dehydration step. | |
| Presence of water in reagents/solvents | Use anhydrous solvents and ensure reagents are dry, as water can interfere with the reaction. | |
| Multiple Spots on TLC (Thin Layer Chromatography) | Formation of side products | Lower the reaction temperature; investigate different catalysts or solvent systems to improve selectivity. |
| Degradation of product | Use milder workup conditions (e.g., dilute acids/bases, lower temperatures during solvent removal). | |
| Difficulty in Product Isolation | Product is water-soluble | Saturate the aqueous layer with NaCl before extraction to decrease the product's solubility in water. |
| Product is an oil and difficult to handle | Consider converting the product to its hydrochloride salt, which is often a crystalline solid and easier to purify by recrystallization. | |
| Product Decomposes on Silica Gel Column | Product is sensitive to acidic silica gel | Deactivate the silica gel with a small percentage of triethylamine in the eluent. |
| Alternatively, use a different stationary phase like alumina. |
Experimental Protocol: Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound from N-(2-aminoethyl)piperazine and acetaldehyde.
Materials:
-
N-(2-aminoethyl)piperazine
-
Acetaldehyde
-
Toluene
-
p-Toluenesulfonic acid (PTSA)
-
Sodium sulfate (anhydrous)
-
Dichloromethane
-
Methanol
-
Triethylamine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add N-(2-aminoethyl)piperazine (1.0 eq) and toluene.
-
Addition of Reagents: Add acetaldehyde (1.1 eq) dropwise to the stirred solution at room temperature.
-
Catalysis and Reflux: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq). Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane containing 0.5% triethylamine.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the hypothetical results of an optimization study for the synthesis, illustrating the impact of various parameters on the reaction yield.
| Entry | Solvent | Catalyst (eq) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | PTSA (0.05) | 110 | 6 | 65 |
| 2 | Dichloromethane | PTSA (0.05) | 40 | 12 | 45 |
| 3 | Toluene | Acetic Acid (1.0) | 110 | 8 | 50 |
| 4 | Toluene | PTSA (0.10) | 110 | 6 | 68 |
| 5 | Toluene | PTSA (0.05) | 90 | 12 | 55 |
| 6 | Xylene | PTSA (0.05) | 140 | 4 | 60 (with some degradation) |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
Solubility issues with 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor solubility for this compound in DMSO?
A1: While DMSO is a powerful and widely used solvent for a broad range of compounds, several factors can contribute to solubility challenges with specific molecules like this compound.[1][2] Key factors include:
-
High Lipophilicity: Molecules with a high logP (a measure of lipophilicity) tend to have lower solubility in aqueous solutions and can sometimes present challenges even in DMSO.[2]
-
Crystal Lattice Energy: A strong, stable crystal structure requires a significant amount of energy to break apart, which can lead to lower solubility.[2]
-
Hygroscopicity of DMSO: DMSO is hygroscopic and readily absorbs water from the atmosphere.[1] The presence of even small amounts of water in DMSO can significantly decrease the solubility of certain compounds.[3]
-
Compound Purity: Impurities in the compound batch can sometimes affect its dissolution characteristics.
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer for my assay. What is happening?
A2: This is a common phenomenon known as "precipitation upon dilution".[1][2] DMSO is an excellent organic solvent capable of dissolving many non-polar compounds at high concentrations.[1][2] However, when this concentrated DMSO stock is introduced into an aqueous buffer, the compound may rapidly precipitate out of the solution because it is not as soluble in the aqueous environment.[1]
Q3: What is the recommended maximum final concentration of DMSO in cell-based assays?
A3: It is critical to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%.[1][4] High concentrations of DMSO can be toxic to cells and may interfere with assay components.[1] Always include a vehicle control in your experiments, which consists of the assay media with the same final DMSO concentration as your test wells.[1]
Troubleshooting Guide
If you are encountering solubility issues with this compound in DMSO, follow these troubleshooting steps.
Initial Dissolution in 100% DMSO
If the compound does not readily dissolve in 100% DMSO at your desired stock concentration, you can try the following methods:
-
Vortexing: Gently vortex the solution for several minutes.[1] Avoid vigorous mixing that could introduce air bubbles.[1]
-
Sonication: Sonicate the tube in a water bath for several minutes to aid dissolution.[1]
-
Gentle Warming: Gently warm the solution in a 37°C water bath.[1] Be cautious, as excessive heat may degrade some compounds.[1]
Precipitation Upon Dilution into Aqueous Buffer
To prevent your compound from precipitating when diluted into your aqueous assay buffer, a serial dilution in 100% DMSO is recommended before the final dilution into the aqueous medium.[1][5]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath at 37°C (optional)
Procedure:
-
Weigh the appropriate amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve a 10 mM concentration.
-
Gently vortex the tube until the compound is completely dissolved.[1]
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[1]
-
As a final step, gentle warming in a 37°C water bath can be applied, but monitor for any potential degradation.[1]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed containers.[1]
Protocol 2: Serial Dilution for Cellular Assays
This protocol describes the preparation of working solutions for a cellular assay, ensuring the final DMSO concentration remains consistent and low.
Materials:
-
10 mM stock solution of this compound in 100% DMSO
-
100% DMSO
-
Aqueous cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Serial Dilution in 100% DMSO:
-
Start with your 10 mM stock solution in 100% DMSO.
-
Label a series of sterile microcentrifuge tubes for each desired concentration (e.g., 1 mM, 100 µM, 10 µM, etc.).
-
To create a 10-fold serial dilution, add 90 µL of 100% DMSO to all tubes except the first one (your 10 mM stock).
-
Transfer 10 µL from the 10 mM stock to the second tube to create a 1 mM solution and mix thoroughly.
-
Continue this process for the subsequent tubes, using a fresh pipette tip for each transfer.[5]
-
-
Final Dilution into Assay Medium:
-
Add a small volume of each DMSO-diluted compound concentration to your final assay medium to achieve the desired working concentration. For example, to achieve a final DMSO concentration of 0.1%, you would add 1 µL of your DMSO stock to 999 µL of media.[6] This ensures that while the compound concentration varies, the final DMSO concentration remains constant across all conditions.
-
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | 100% Anhydrous DMSO | Maximizes initial solubility of the compound. |
| Storage Temperature | -20°C or -80°C | Maintains the integrity of the stock solution.[1] |
| Final DMSO Concentration in Assay | < 0.5% | Minimizes solvent-induced cytotoxicity and artifacts.[1][4] |
| Dilution Strategy | Serial dilution in 100% DMSO first | Prevents precipitation upon dilution into aqueous buffers.[1] |
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for solubility issues.
Caption: Recommended dilution workflow.
References
Stability of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in aqueous solution
This technical support center provides guidance on the stability of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in aqueous solutions. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during their research.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solution?
A1: While specific stability data for this compound is not extensively published, compounds with similar heterocyclic structures, such as pyrazines, can be susceptible to degradation in aqueous environments.[1][2] Degradation can be influenced by factors like pH, temperature, light, and the presence of oxidizing agents.[1][3] It is crucial to experimentally determine the stability under your specific assay conditions.
Q2: How should I prepare stock solutions of this compound?
A2: To prepare stock solutions, it is recommended to use a suitable organic solvent like DMSO or methanol.[1] For aqueous-based assays, subsequent dilution of the stock solution into the aqueous buffer is a common practice. The final concentration of the organic solvent should be kept low to minimize its impact on the experiment. Some suppliers may offer the compound as a hydrochloride salt, which generally exhibits improved water solubility and stability.[4]
Q3: What are the likely degradation pathways for this compound in aqueous solution?
A3: Potential degradation pathways for compounds with imidazo[1,5-a]pyrazine scaffolds include hydrolysis and oxidation.[1] The imidazole ring can be susceptible to cleavage under certain pH conditions, and the pyrazine ring can undergo oxidation. It is also important to consider the possibility of light-catalyzed degradation.[1]
Q4: How can I monitor the stability of the compound in my experiments?
A4: The stability of this compound can be monitored by analyzing aliquots of the solution at different time points using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5] These methods can separate the parent compound from its potential degradation products and allow for quantification of the remaining compound.
Q5: Are there any special storage recommendations for aqueous solutions of this compound?
A5: To minimize degradation, it is advisable to prepare aqueous solutions fresh for each experiment. If short-term storage is necessary, refrigeration at 4°C may slow down degradation.[5] For longer-term storage, it is best to store the compound as a solid or as a stock solution in an appropriate organic solvent at -20°C or -80°C.[1] All solutions should be protected from light.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent results over time. | The compound may be degrading in the aqueous experimental buffer. | Perform a stability study under your specific experimental conditions (pH, temperature) to determine the compound's half-life. Prepare fresh solutions for each experiment. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | These may be degradation products. | Conduct forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products. This can help in developing a stability-indicating analytical method. |
| Poor solubility in aqueous buffer. | The compound may have limited aqueous solubility. | Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO) and dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your assay. Using a salt form of the compound, if available, may also improve solubility.[4] |
| Variability between experimental replicates. | Inconsistent solution preparation or storage conditions. | Standardize the protocol for solution preparation, including the source and quality of water and buffers. Ensure consistent storage conditions (temperature, light exposure) for all samples.[3] |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment in Aqueous Buffers
This protocol outlines a general procedure to assess the stability of this compound at different pH values.
Materials:
-
This compound
-
DMSO or methanol
-
Acetate buffer (pH 4-6)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Glycine buffer (pH 8-11)[1]
-
HPLC or LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in DMSO.[1]
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 10 µM in each of the aqueous buffers (acetate, PBS, and glycine).
-
Incubation: Incubate the working solutions at a controlled temperature (e.g., 37°C) and protect from light.[1]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Sample Quenching: Immediately after collection, stop any further degradation by adding an equal volume of cold methanol or by freezing at -80°C.
-
Analysis: Analyze the samples by HPLC or LC-MS to determine the percentage of the compound remaining at each time point relative to the amount at time 0.
Protocol 2: Forced Degradation Study
This protocol is designed to identify potential degradation products and pathways under stress conditions.
Materials:
-
This compound stock solution (1 mg/mL in methanol or water)[6]
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or LC-MS system
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for up to 24 hours.[6]
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for up to 8 hours.[6]
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for up to 12 hours.[6]
-
Sample Collection and Neutralization: At appropriate time points, withdraw aliquots. For acid hydrolysis samples, neutralize with an equivalent amount of 0.1 M NaOH. For base hydrolysis samples, neutralize with an equivalent amount of 0.1 M HCl.[6]
-
Analysis: Analyze the stressed samples alongside a control sample (compound in solvent without stress reagents) by HPLC or LC-MS to identify degradation peaks.
Data Presentation
Table 1: Example Data Layout for Preliminary Stability Assessment
| Buffer System | pH | Incubation Time (hours) | % Compound Remaining (Mean ± SD) |
| Acetate Buffer | 5.0 | 0 | 100 |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| PBS | 7.4 | 0 | 100 |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| Glycine Buffer | 9.0 | 0 | 100 |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Visualizations
Caption: Workflow for assessing compound stability in aqueous buffers.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. enamine.net [enamine.net]
- 2. Degradation of 2,3-Diethyl-5-Methylpyrazine by a Newly Discovered Bacterium, Mycobacterium sp. Strain DM-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges associated with 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.
Troubleshooting Guides
Problem 1: Low purity of the final product after synthesis.
-
Question: My crude this compound shows multiple spots on TLC analysis. How can I improve its purity?
-
Answer: A multi-step purification approach involving column chromatography followed by crystallization is recommended. The basic nature of the imidazole and pyrazine rings can cause tailing on silica gel. To mitigate this, consider the following:
-
Column Chromatography: Use a silica gel slurry packed column. A gradient elution with a mobile phase containing a small amount of a basic modifier, such as triethylamine (0.1-1%), in a hexane/ethyl acetate or dichloromethane/methanol solvent system can improve separation and reduce tailing.
-
Crystallization: After column chromatography, recrystallization from a suitable solvent system can further enhance purity.[1][2] Common solvents for heterocyclic compounds include ethyl acetate, acetonitrile, or methanol.[3] Experiment with solvent pairs like ethyl acetate/hexane to achieve optimal crystal formation.
-
Problem 2: Difficulty in removing starting materials or specific byproducts.
-
Question: I am struggling to remove unreacted N,N'-carbonyldiimidazole and other polar impurities from my product. What is the best approach?
-
Answer: Water-soluble impurities like N,N'-carbonyldiimidazole and its byproducts can often be removed with an aqueous workup before column chromatography.
-
Liquid-Liquid Extraction: Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and a basic aqueous solution (e.g., saturated sodium bicarbonate). This will help in removing acidic and some polar impurities. Multiple extractions will increase the efficiency of removal.[4]
-
Column Chromatography: If extraction is insufficient, column chromatography with a carefully selected solvent system is crucial. Monitor the fractions by TLC to identify and isolate the desired product from the impurities. For very polar impurities, a more polar solvent system like dichloromethane/methanol might be necessary.
-
Problem 3: The purified product is an oil and does not crystallize.
-
Question: My purified this compound is an oil. How can I induce crystallization?
-
Answer: Obtaining a crystalline solid from an oily product can be challenging but several techniques can be attempted:
-
Solvent Evaporation: Slow evaporation of a solution of the compound is a common method.[5] Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and then add a poor solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy. Allow the solvent to evaporate slowly in a loosely covered vial.
-
Scratching: Use a glass rod to scratch the inside of the flask containing the concentrated solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of crystalline product from a previous batch, add a single seed crystal to a supersaturated solution of the oil to initiate crystallization.
-
Cooling: Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature and then slowly cool the solution in a refrigerator or freezer.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of this compound?
A1: Based on common synthetic routes for related imidazo[1,5-a]pyrazine derivatives, potential impurities include:
-
Unreacted starting materials, such as substituted piperazines and reagents used for cyclization.[6]
-
Byproducts from side reactions, which can be isomeric structures or incompletely cyclized intermediates.
-
Residual solvents and reagents from the reaction and workup steps.
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress and column chromatography fractions.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile/water containing 0.1% trifluoroacetic acid or formic acid is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify potential impurities.
Q3: What are the typical storage conditions for this compound?
A3: As a heterocyclic amine, the compound may be sensitive to light and air. It is advisable to store the purified compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.
Quantitative Data Summary
The following table provides hypothetical, yet realistic, analytical data for this compound to guide purification and analysis.
| Parameter | Value/Condition |
| Molecular Weight | 151.21 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate. Sparingly soluble in hexane. |
| TLC Retention Factor (Rf) | |
| 50% Ethyl Acetate in Hexane | 0.45 |
| 10% Methanol in Dichloromethane | 0.60 |
| 50% Ethyl Acetate in Hexane + 1% Triethylamine | 0.50 |
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial elution solvent (e.g., 20% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, carefully load the silica-adsorbed sample onto the top of the column.
-
Elution: Start the elution with a low polarity solvent system (e.g., 20% ethyl acetate in hexane) and gradually increase the polarity (e.g., up to 70% ethyl acetate in hexane). Adding 0.5% triethylamine to the mobile phase can improve peak shape.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: Dissolve the purified product from column chromatography in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate).
-
Induce Crystallization: Slowly add a solvent in which the product is poorly soluble (e.g., hexane) until the solution becomes slightly turbid.
-
Crystal Formation: Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4°C) to facilitate crystal growth.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Gαq/11 signaling pathway and the potential inhibitory action of imidazo[1,5-a]pyrazine derivatives.
References
- 1. science.uct.ac.za [science.uct.ac.za]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. unifr.ch [unifr.ch]
- 6. [Hexahydroimidazo[1,5-a]pyrazine. I. Synthesis of 7-methyl-1,5,6,7,8a-hexahydroimidazo[1,5-a]pyrazin-3(2H)-one and derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosage of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine for Animal Studies
Notice: There is currently a significant lack of publicly available scientific literature detailing the use of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in animal studies. The following information is based on general principles of pharmacology and research on structurally related pyrazine compounds. This guide should be used as a preliminary resource, and all experimental designs should be developed in consultation with appropriate institutional animal care and use committees (IACUC) and veterinary staff.
Frequently Asked Questions (FAQs)
Q1: Where can I find established dosage ranges for this compound in common animal models (e.g., mice, rats)?
A1: Unfortunately, specific dosage ranges for this compound in animal models have not been published in the available scientific literature. To establish a safe and effective dose, it is crucial to conduct initial dose-ranging and toxicity studies. Researchers may consider investigating literature on compounds with similar structures, such as other tetrahydroimidazo[1,5-a]pyrazine derivatives or substituted pyrazines, as a starting point for designing these initial studies.
Q2: How should I determine the optimal route of administration for this compound?
A2: The optimal route of administration (e.g., oral, intravenous, intraperitoneal) will depend on the physicochemical properties of this compound (e.g., solubility, stability) and the experimental objectives. Preliminary pharmacokinetic studies are recommended to determine the bioavailability and metabolic profile associated with different administration routes.
Q3: What are the potential signs of toxicity I should monitor for in my animal subjects?
A3: While specific toxicity data for this compound is unavailable, general signs of toxicity in animal studies can include, but are not limited to:
-
Changes in body weight and food/water consumption.
-
Alterations in behavior, such as lethargy, hyperactivity, or stereotypy.
-
Physical signs like rough coat, hunched posture, or abnormal gait.
-
Changes in physiological parameters (e.g., body temperature, respiratory rate).
Close monitoring of these signs is essential, especially during initial dose-finding studies.
Troubleshooting Guides
Issue 1: High variability in experimental results between animals.
-
Potential Cause: Inconsistent dosing technique, vehicle effects, or animal-to-animal metabolic differences.
-
Troubleshooting Steps:
-
Standardize Administration: Ensure all personnel are trained and consistent in the chosen administration technique.
-
Vehicle Control: Always include a vehicle control group to account for any effects of the solvent or formulation.
-
Animal Homogeneity: Use animals of the same age, sex, and strain to minimize biological variability.
-
Consider Pharmacokinetics: Individual differences in absorption, distribution, metabolism, and excretion (ADME) can lead to varied responses. Pilot pharmacokinetic studies may be necessary.
-
Issue 2: Lack of a discernible dose-response relationship.
-
Potential Cause: The selected dose range may be too narrow or outside the therapeutic window. The compound may also have a flat dose-response curve for the measured endpoint.
-
Troubleshooting Steps:
-
Broaden Dose Range: Conduct a wider dose-ranging study, including both lower and higher concentrations.
-
Assess Compound Stability: Verify the stability of the compound in the dosing formulation over the course of the experiment.
-
Evaluate Endpoint Sensitivity: Ensure the chosen biological endpoint is sensitive enough to detect changes resulting from the compound's activity.
-
Experimental Protocols (General Framework)
Due to the absence of specific data, the following are generalized protocols that must be adapted.
1. Preliminary Dose-Ranging and Acute Toxicity Study
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential signs of acute toxicity.
-
Methodology:
-
Select a small cohort of animals (e.g., 3-5 per group).
-
Administer single escalating doses of this compound to different groups.
-
Include a vehicle control group.
-
Monitor animals closely for a defined period (e.g., 7-14 days) for signs of toxicity and mortality.
-
Record all observations, including changes in body weight and clinical signs.
-
The MTD is typically defined as the highest dose that does not cause significant toxicity or mortality.
-
2. Basic Pharmacokinetic (PK) Study
-
Objective: To understand the absorption, distribution, metabolism, and excretion profile of the compound.
-
Methodology:
-
Administer a single, well-tolerated dose of the compound to a cohort of animals.
-
Collect blood samples at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Process blood samples to isolate plasma or serum.
-
Analyze the concentration of the compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life).
-
Visualizations
As no specific signaling pathways or established experimental workflows for this compound are documented, a generalized workflow for drug dosage optimization is provided below.
Technical Support Center: A Guide to Mitigating Off-Target Effects of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine and Other Small Molecule Inhibitors
Disclaimer: Information regarding the specific biological targets and off-target effects of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is not extensively available in the public domain. The following guide provides general strategies and protocols for identifying and mitigating off-target effects applicable to novel small molecule inhibitors, with a focus on kinase inhibitors, a common class for this chemical scaffold.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
A1: Off-target effects occur when a small molecule, such as this compound, binds to and modulates the activity of proteins other than its intended therapeutic target.[1] These unintended interactions are a significant concern as they can lead to:
-
Cellular toxicity: Off-target binding can disrupt essential cellular processes, resulting in cell death or other adverse effects.
-
Reduced therapeutic efficacy: If a significant portion of the compound is bound to off-targets, the concentration available to engage the intended target may be insufficient.
-
Poor clinical translatability: Promising preclinical results driven by off-target effects may not be replicated in human trials, leading to drug development failure.[1]
Q2: How can I preemptively assess the selectivity of my compound?
A2: Early-stage selectivity profiling is crucial. A common and effective method is to screen your compound against a large panel of kinases. This can be achieved through various in vitro kinase assays that measure the inhibitor's ability to block the enzymatic activity of hundreds of purified kinases.[2][3] This approach provides a broad overview of the compound's kinome-wide selectivity and helps identify potential off-targets early in the research process. Computational methods can also be employed to predict potential off-target interactions based on the structural similarity of kinase binding sites.[4]
Q3: What is the difference between on-target and off-target toxicity?
A3: On-target toxicity occurs when the inhibition of the intended target protein leads to adverse effects. This can happen if the target is essential for the normal function of healthy cells. Off-target toxicity, on the other hand, is a result of the compound binding to and affecting the function of unintended proteins. Distinguishing between the two is critical for deciding whether to continue the development of a compound.
Q4: What are some initial steps to take if I suspect off-target effects are influencing my results?
A4: If you suspect off-target effects, a multi-pronged approach is recommended:
-
Use a structurally distinct inhibitor: Test another inhibitor that targets the same protein but has a different chemical structure. If both compounds produce the same phenotype, it is more likely to be an on-target effect.[1]
-
Employ a negative control: Synthesize a close chemical analog of your compound that is inactive against the intended target.[1] If this analog does not produce the same biological effect, it strengthens the evidence for an on-target mechanism.
-
Utilize genetic approaches: Use techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the intended target protein.[1] If the phenotype persists even in the absence of the target, it is likely an off-target effect.
Troubleshooting Guide
Problem 1: I am observing a significant discrepancy between the in vitro IC50 and the cellular EC50 of my compound.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Perform a cell permeability assay (e.g., PAMPA).2. If permeability is low, consider structural modifications to the compound to improve its physicochemical properties. |
| High Protein Binding | 1. Measure the fraction of the compound bound to plasma proteins or proteins in the cell culture media.2. High protein binding reduces the free concentration of the compound available to engage the target. |
| Cellular ATP Concentration | 1. The high concentration of ATP in cells (mM range) can compete with ATP-competitive inhibitors, leading to a rightward shift in the dose-response curve and a higher EC50.[5][6]2. Ensure your in vitro assay ATP concentration is close to the Km value for the kinase to get a more accurate measure of inhibitor affinity (Ki).[5] |
| Efflux by Transporters | 1. Use cell lines with known expression of efflux pumps (e.g., P-glycoprotein).2. Test the effect of known efflux pump inhibitors on the EC50 of your compound. |
| Compound Instability | 1. Assess the stability of your compound in cell culture media over the time course of your experiment.2. Degradation products may be inactive or have different off-target profiles. |
Problem 2: My compound shows unexpected cellular toxicity at concentrations where the intended target is not fully inhibited.
| Possible Cause | Troubleshooting Steps |
| Off-Target Kinase Inhibition | 1. Perform a broad kinome-wide selectivity screen to identify other kinases that your compound inhibits.[1]2. If a specific off-target kinase is identified, you can cross-reference its known biological functions with the observed toxic phenotype. |
| Compound Aggregation | 1. Small molecules can form aggregates at high concentrations, which can non-specifically sequester proteins and cause toxicity.[7]2. Repeat the experiment in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt potential aggregates.[7] |
| Interference with Assay Detection | 1. Run a control experiment without the enzyme to see if your compound interferes with the detection reagents (e.g., fluorescence or luminescence).[7] |
| Mitochondrial Toxicity | 1. Perform assays to assess mitochondrial function, such as measuring oxygen consumption rate or mitochondrial membrane potential. |
Problem 3: Inhibition of the target protein does not produce the expected phenotype, or the phenotype is inconsistent.
| Possible Cause | Troubleshooting Steps |
| Activation of Compensatory Signaling Pathways | 1. Use techniques like Western blotting or phospho-proteomics to investigate the activation of alternative signaling routes upon target inhibition.[1]2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.[1] |
| Redundant Function of a Related Protein | 1. Check if a closely related protein (e.g., a paralog) can compensate for the inhibition of your target.2. If so, you may need to use a dual inhibitor or a genetic approach that targets both proteins. |
| Cell Line Specific Effects | 1. Test your compound in multiple cell lines to distinguish between general off-target effects and those specific to a particular cellular context.[1] |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling (Radiometric Assay)
This protocol describes a common method for determining the selectivity of a compound against a panel of protein kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of your compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In the wells of a microplate, add the kinase, its specific substrate, and the diluted compound.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration should be close to the Km of the kinase.
-
Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).
-
Add a scintillation cocktail to the wells and count the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Protocol 2: Differential Scanning Fluorimetry (DSF) for Target Engagement
DSF is a rapid and robust method to screen for ligand binding to a protein by measuring the thermal stabilization of the protein upon ligand binding.[8]
Materials:
-
Purified target protein
-
This compound stock solution
-
SYPRO Orange dye
-
DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
Quantitative PCR (qPCR) instrument with a thermal ramping protocol
Procedure:
-
Prepare a master mix containing the purified protein and SYPRO Orange dye in DSF buffer.
-
Dispense the master mix into the wells of a 96-well qPCR plate.
-
Add your compound at various concentrations to the wells. Include a DMSO control.
-
Seal the plate and centrifuge briefly.
-
Place the plate in the qPCR instrument and run a melt curve experiment, typically from 25°C to 95°C with a ramp rate of 1°C/minute.
-
The instrument will measure the fluorescence of SYPRO Orange, which increases as the protein unfolds and exposes its hydrophobic core.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.
-
A shift in the Tm (ΔTm) in the presence of your compound indicates binding. A positive ΔTm suggests stabilization of the protein by the compound.
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of Compound X
| Kinase | IC50 (nM) |
| Target Kinase A | 10 |
| Off-Target Kinase B | 150 |
| Off-Target Kinase C | 800 |
| Off-Target Kinase D | >10,000 |
| Off-Target Kinase E | 2,500 |
Table 2: Example Dose-Response Data for Target Kinase A
| Compound X (nM) | % Inhibition |
| 0.1 | 5 |
| 1 | 20 |
| 10 | 52 |
| 100 | 85 |
| 1000 | 98 |
Visualizations
Caption: On- and off-target effects on a generic kinase signaling pathway.
Caption: Workflow for investigating potential off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine assays
Welcome to the technical support center for assays involving 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary suspected targets for this compound based on its scaffold?
A1: The imidazo[1,5-a]pyrazine scaffold is a common core structure in small molecules targeting protein kinases and G-protein coupled receptors (GPCRs). Therefore, initial hypotheses for the mechanism of action often involve the modulation of kinase signaling pathways or G-protein systems, such as Gαq protein signaling.
Q2: My compound shows variable activity in assays performed on different days. What could be the cause?
A2: A primary reason for inconsistent results is compound instability, particularly in DMSO stock solutions.[1] Heterocyclic compounds can be susceptible to degradation over time, which is often accelerated by repeated freeze-thaw cycles or prolonged storage at room temperature.[1][2] It is highly recommended to prepare fresh stock solutions before use or use aliquots from a single, large batch stored at -80°C to minimize variability.[1]
Q3: I am observing high background signals in my fluorescence-based assay. Could the compound be interfering?
A3: Yes, heterocyclic compounds can exhibit intrinsic fluorescence, leading to assay interference.[1][3] To verify this, run a control experiment with the compound in the assay buffer without the biological target (e.g., enzyme or cells).[1][3] If the compound itself is fluorescent, consider switching to a non-fluorescence-based detection method, such as luminescence or absorbance-based readouts.[1]
Q4: The compound shows high potency in a biochemical assay but weak or no activity in a cell-based assay. What are the potential reasons?
A4: This discrepancy is common and can be attributed to several factors:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.[4]
-
High Protein Binding: In cell culture media containing serum, the compound may bind to proteins like albumin, reducing its effective concentration available to interact with the target.[4]
-
Efflux by Transporters: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.
Q5: Why am I seeing a paradoxical effect, such as an increase in pathway activation at certain concentrations of the inhibitor?
A5: Paradoxical effects can arise from complex biological responses. For instance, inhibiting one component of a signaling pathway can sometimes disrupt negative feedback loops, leading to the hyperactivation of upstream components.[4] Additionally, off-target effects at higher concentrations might activate other signaling pathways that produce an opposing effect.[4][5]
Troubleshooting Guides
Issue 1: Poor Dose-Response Curve or Inconsistent IC50/EC50 Values
| Question | Possible Cause | Troubleshooting Steps |
| My dose-response curves are shallow, non-sigmoidal, or vary significantly between experiments. | Compound Solubility: The compound may be precipitating out of solution at higher concentrations in your assay buffer. | 1. Visually Inspect: Check for any signs of precipitation in your assay plates.2. Solubility Test: Perform a formal solubility test of the compound in the final assay buffer.3. Adjust Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the threshold for your assay (typically <0.5%).[4] |
| Compound Instability: The compound may be degrading during the incubation period of the assay. | 1. Time-Course Experiment: Evaluate the stability of the compound in the assay buffer over the duration of the experiment using a method like HPLC.2. Reduce Incubation Time: If instability is confirmed, try to reduce the assay incubation time if possible. | |
| Assay Interference: The compound may be interfering with the assay detection method at different concentrations. | 1. Interference Controls: Run controls to check for autofluorescence, light scattering, or inhibition of the reporter enzyme (e.g., luciferase, HRP).[3][6] |
Issue 2: Unexpectedly High Cell Toxicity
| Question | Possible Cause | Troubleshooting Steps |
| The compound is causing significant cell death at concentrations where I expect to see a specific pathway inhibition, not general toxicity. | Off-Target Toxicity: The compound may be hitting other critical cellular targets at higher concentrations.[4] | 1. Lower the Concentration: Perform a toxicity screen over a broad range of concentrations to distinguish specific activity from general cytotoxicity.2. Orthogonal Assays: Use a different cell line or a target-knockout cell line to confirm that the toxicity is related to the intended target.3. Broad Kinase Screening: If a kinase is the suspected target, perform a broad kinase panel screen to identify potential off-target kinases.[4] |
| Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | 1. Verify Solvent Concentration: Ensure the final DMSO concentration is below the toxic threshold for your specific cell line (typically <0.1% for sensitive lines).[4] | |
| On-Target Toxicity: Inhibition of the intended target pathway may be critical for the survival of the specific cell line being used. | 1. Confirm On-Target Effect: Correlate the observed cell death with a biomarker of target engagement (e.g., phosphorylation of a downstream substrate).[4] |
Data Presentation
Table 1: Hypothetical Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Assay Type | ATP Concentration |
| Kinase A | 50 | Biochemical (Luminescence) | 10 µM |
| Kinase B | 850 | Biochemical (Luminescence) | 10 µM |
| Kinase C | >10,000 | Biochemical (Luminescence) | 10 µM |
| Kinase D | 75 | Biochemical (Luminescence) | 10 µM |
Table 2: Hypothetical Cellular Activity in Different Cancer Cell Lines
| Cell Line | Target Pathway | EC50 (µM) for Proliferation Inhibition | Notes |
| Cell Line X (High Kinase A) | Kinase A | 0.5 | Sensitive |
| Cell Line Y (Low Kinase A) | Kinase A | >20 | Resistant |
| Cell Line Z (Gαq mutant) | Gαq | 1.2 | Moderate Sensitivity |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (Luminescence-based)
This protocol describes a general method to determine the IC50 of this compound against a purified kinase.
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase reaction buffer.
-
Prepare a 4X substrate/ATP mixture in kinase reaction buffer.
-
Prepare a serial dilution of the test compound in 100% DMSO, followed by a dilution into the kinase reaction buffer to create 2X inhibitor solutions.
-
-
Reaction Setup (384-well plate):
-
Add 5 µL of the 2X inhibitor solution to the appropriate wells. For controls, use DMSO for the negative control and a known potent inhibitor for the positive control.[3]
-
Add 5 µL of the 2X kinase solution to all wells to initiate the reaction.
-
Incubate for 10 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of the 4X substrate/ATP mixture to all wells. The final reaction volume will be 20 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Proliferation Assay (MTS Assay)
This protocol measures the effect of the compound on cell viability/proliferation.
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Detection:
-
Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO2.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle-treated control cells.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the EC50 value.
-
Visualizations
References
Technical Support Center: Crystallization of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine and its Hydrochloride Salt
Welcome to the technical support center for the crystallization of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the crystallization of this compound and its hydrochloride salt.
Troubleshooting Crystallization Issues
This section addresses specific problems that may arise during the crystallization of this compound and its hydrochloride salt.
Q1: My compound has "oiled out" and formed a separate liquid phase instead of crystals. What should I do?
A1: "Oiling out" is a common phenomenon, particularly with amine salts, where the compound separates from the solution as a liquid layer instead of a solid crystalline lattice. This can be caused by a high degree of supersaturation, rapid cooling, or the choice of an inappropriate solvent. Here are several strategies to address this issue:
-
Reduce Supersaturation: Oiling out is often a result of the solution being too concentrated. Re-heat the mixture to dissolve the oil and add more of the same solvent to decrease the overall saturation. Allow the solution to cool much more slowly.
-
Slow Cooling: Rapid temperature changes can favor oiling out over crystallization. Once the compound is fully dissolved at an elevated temperature, allow the solution to cool gradually to room temperature. It can be beneficial to insulate the flask to slow down the cooling process. After reaching room temperature, the flask can be moved to a refrigerator and then a freezer to maximize yield.
-
Solvent Selection: The choice of solvent is critical. If oiling out persists, a different solvent or a mixed solvent system should be considered. A good solvent for crystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Refer to the solvent screening data in the tables below for guidance.
-
Seeding: Introducing a small seed crystal of the desired compound can provide a template for crystal growth and bypass the formation of an oil. If seed crystals are not available, scratching the inside of the flask with a glass rod at the air-solvent interface can sometimes induce nucleation.
Q2: No crystals are forming, even after extended cooling.
A2: A lack of crystal formation is typically due to either the solution being too dilute or the compound being highly soluble in the chosen solvent even at low temperatures.
-
Increase Concentration: If the solution is too dilute, you can gently heat it to evaporate some of the solvent. Be careful not to evaporate too much, as this can lead to oiling out or the precipitation of impurities.
-
Induce Nucleation: As mentioned previously, adding a seed crystal or scratching the inside of the flask can help initiate crystallization.
-
Use an Anti-Solvent: If the compound is highly soluble, the addition of an "anti-solvent" (a solvent in which the compound is insoluble) can induce precipitation. The anti-solvent should be miscible with the primary solvent. Add the anti-solvent dropwise to the solution at room temperature or while cooling, until the solution becomes slightly turbid, and then allow it to stand.
Q3: The crystal yield is very low.
A3: A low yield can be attributed to several factors:
-
Incomplete Crystallization: Ensure the solution has been cooled for a sufficient amount of time at the lowest practical temperature to maximize the amount of product that crystallizes.
-
Excessive Washing: Washing the collected crystals with a solvent in which they are even slightly soluble will lead to product loss. Use a minimal amount of ice-cold solvent for washing.
-
High Solubility in Mother Liquor: A significant portion of the compound may remain dissolved in the mother liquor. Consider evaporating some of the solvent from the mother liquor and cooling again to obtain a second crop of crystals. Note that the purity of subsequent crops may be lower.
Q4: The resulting crystals are discolored or appear impure.
A4: Discoloration often indicates the presence of impurities.
-
Charcoal Treatment: If the solution is colored by impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities. Use charcoal sparingly, as it can also adsorb some of the desired compound.
-
Recrystallization: The most effective way to improve purity is to perform a second crystallization. Dissolve the impure crystals in a minimal amount of hot solvent and repeat the crystallization process.
-
Solvent Choice: Ensure the chosen solvent is appropriate for rejecting the specific impurities present in your crude material.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for crystallizing this compound hydrochloride?
A1: The ideal solvent depends on the desired outcome (e.g., crystal size, purity). Based on general principles for amine hydrochlorides, polar protic solvents like ethanol or isopropanol are often good starting points. Mixed solvent systems, such as ethanol/ethyl acetate or isopropanol/heptane, can also be effective. It is highly recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent system for your specific batch.
Q2: How can I obtain large, high-quality single crystals for X-ray diffraction?
A2: Growing single crystals requires slow, controlled crystallization. Here are some techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered container. Allow the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: Place a small, open vial containing a concentrated solution of your compound inside a larger, sealed container that has a layer of a more volatile anti-solvent at the bottom. The anti-solvent vapor will slowly diffuse into the solution of your compound, reducing its solubility and promoting slow crystal growth.
-
Solvent Layering: Carefully layer a less dense anti-solvent on top of a denser solution of your compound. Crystals will slowly form at the interface of the two solvents.
Q3: What analytical techniques can be used to characterize the resulting crystals?
A3: Several techniques are essential for characterizing the crystalline form of your compound:
-
Melting Point: A sharp melting point range is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and assess for the presence of solvent molecules in the crystal lattice.
-
X-ray Powder Diffraction (XRPD): To identify the crystalline form (polymorph) and assess crystallinity.
-
Single-Crystal X-ray Diffraction (SCXRD): To determine the precise three-dimensional atomic structure of the molecule in the crystalline state.
Data Presentation
The following tables provide estimated solubility data for this compound hydrochloride in various common laboratory solvents at different temperatures. This data is intended as a guide for solvent selection. Actual solubilities may vary depending on the purity of the compound and the specific experimental conditions.
Table 1: Estimated Solubility of this compound Hydrochloride
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 78°C (mg/mL) |
| Methanol | ~150 | > 500 |
| Ethanol | ~50 | ~300 |
| Isopropanol | ~10 | ~150 |
| Acetonitrile | < 5 | ~50 |
| Ethyl Acetate | < 1 | ~10 |
| Toluene | < 1 | < 5 |
| Water | > 200 | > 500 |
Table 2: Recommended Solvent Systems for Crystallization
| Primary Solvent | Anti-Solvent | Ratio (v/v) | Expected Outcome |
| Isopropanol | Heptane | 1:1 to 1:3 | Good for obtaining well-defined crystals. |
| Ethanol | Ethyl Acetate | 1:2 to 1:4 | Can be effective for removing less polar impurities. |
| Methanol | Diethyl Ether | 1:5 to 1:10 | Use with caution due to high volatility of ether. |
Experimental Protocols
Protocol 1: General Recrystallization of this compound Hydrochloride
-
Solvent Selection: Based on the solubility data, choose a suitable solvent or solvent system. For this example, isopropanol will be used.
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound hydrochloride. Add a minimal amount of isopropanol.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of hot isopropanol until a clear solution is obtained. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed filter funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Crystallization using a Mixed Solvent System (Isopropanol/Heptane)
-
Dissolution: Dissolve the crude compound in a minimal amount of hot isopropanol as described in Protocol 1.
-
Addition of Anti-Solvent: While the isopropanol solution is still warm, slowly add heptane dropwise with swirling until the solution becomes faintly turbid.
-
Clarification: Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Collect, wash with a cold mixture of isopropanol/heptane, and dry the crystals as described in Protocol 1.
Visualizations
The following diagrams illustrate common workflows and logical relationships in troubleshooting crystallization experiments.
Caption: A flowchart for troubleshooting common crystallization outcomes.
Caption: A diagram illustrating the causes and solutions for "oiling out".
Technical Support Center: Enhancing the Bioavailability of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor oral bioavailability of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (referred to as "the compound" hereafter).
Frequently Asked Questions (FAQs)
Q1: We are observing very low and highly variable plasma concentrations of our compound after oral administration in rats. What are the potential causes?
A1: Low and variable oral bioavailability is a common challenge in early drug development. The primary reasons can be categorized into issues related to the compound's intrinsic properties and its interaction with the gastrointestinal (GI) environment. Key factors include:
-
Poor Aqueous Solubility: The compound
Validation & Comparative
A Comparative Guide to 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine and Other Imidazopyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine and other key imidazopyrazine derivatives that have emerged as significant scaffolds in medicinal chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this guide will compare its core structure, the tetrahydroimidazo[1,5-a]pyrazine ring system, with other widely researched imidazopyrazine isomers. The comparison will focus on their diverse biological activities, mechanisms of action, and available quantitative data from experimental studies.
The imidazopyrazine core, a nitrogen-containing heterocyclic system, is a privileged scaffold in drug discovery due to its ability to interact with a wide range of biological targets. Various isomers, including imidazo[1,2-a]pyrazines, imidazo[1,5-a]quinoxalines, and pyrazolo[1,5-a]quinoxalines, have been investigated for their potential as anticancer, anti-inflammatory, and central nervous system (CNS) active agents.
I. Overview of Imidazopyrazine Scaffolds
Imidazopyrazine derivatives have demonstrated a broad spectrum of pharmacological activities, largely attributable to the versatile nature of the fused ring system which allows for diverse substitutions and modulation of physicochemical properties. The core structure mimics endogenous purines, enabling interaction with ATP-binding sites of various enzymes, particularly kinases.
This compound belongs to the tetrahydroimidazo[1,5-a]pyrazine class, characterized by a saturated pyrazine ring fused to an imidazole ring. This saturation introduces a three-dimensional structure that can be advantageous for specific receptor or enzyme binding compared to its aromatic counterparts. While detailed biological data on this specific molecule is not widely published, related hexahydroimidazo[1,5-a]pyrazin-3(2H)-ones have been investigated for anti-inflammatory, coronary dilator, and CNS depressant activities.[1]
Other notable imidazopyrazine derivatives include:
-
Imidazo[1,2-a]pyrazines: This is one of the most extensively studied scaffolds. Derivatives have shown potent activity as Aurora kinase inhibitors, ENPP1 inhibitors for cancer immunotherapy, Gαq/11 inhibitors for uveal melanoma, and AMPAR negative modulators for neurological disorders.[2][3][4][5][6]
-
Imidazo[1,5-a]quinoxalines: These derivatives have been explored as anticancer agents and as inhibitors of IκB kinase (IKK), a key enzyme in the NF-κB signaling pathway, highlighting their potential in inflammatory diseases and oncology.[7][8]
-
Pyrazolo[1,5-a]quinoxalines: Similar to imidazo[1,5-a]quinoxalines, these compounds have also been investigated as IKK inhibitors.[7][8]
-
Tetrahydroimidazo[1,2-a]pyrazines: This class of compounds, featuring a saturated pyrazine ring like the target molecule, has been investigated as potent inhibitors of the transient receptor potential canonical 5 (TRPC5) channel, with potential applications in treating renal injury.[9][10]
II. Comparative Performance Data
The following tables summarize the reported in vitro activities of various imidazopyrazine derivatives against their respective targets. It is important to note the absence of specific data for this compound.
Table 1: Anticancer and Kinase Inhibitory Activity of Imidazopyrazine Derivatives
| Compound Class | Specific Derivative | Target | IC50/Activity | Cell Line | Reference |
| Imidazo[1,2-a]pyrazine | 1j | Aurora A/B Kinase | Not specified (potent inhibitor) | HCT116 | [11] |
| Imidazo[1,2-a]pyrazine | 10i | Aurora Kinase | Not specified (promising lead) | Not specified | [11] |
| Imidazo[1,2-a]pyrazine | 12k (SCH 1473759) | Aurora A/B Kinase | Kd = 0.02/0.03 nM | HCT116 | [5][6] |
| Imidazo[1,2-a]pyrazine | Compound 7 | ENPP1 | 5.70 nM | Not specified | [2][12] |
| Imidazo[1,2-a]pyrazine | GQ352 | Gαq/11 | 8.9 µM | Uveal Melanoma Cells | [3] |
| Imidazo[1,5-a]quinoxaline | Compound 6a | IKK2 | Potent and selective | Not specified | [13] |
| Imidazo[1,5-a]quinoxaline | Lead Compound 36 | BTK (irreversible) | Not specified | Not specified | [14] |
| Benzimidazo[1,2-a]quinoxaline | Indole (7f), Imidazole (7g), Benzimidazole (7h) derivatives | Anticancer | Significant activity at 10 µM | MDA-MB-468 | [15] |
Table 2: CNS and Other Activities of Imidazopyrazine Derivatives
| Compound Class | Specific Derivative | Target/Application | IC50/Activity | Reference |
| Imidazo[1,2-a]pyrazine | Compound 5 | AMPAR/γ-8 negative modulator | pIC50 = 7.1 | [4][16] |
| Imidazo[1,2-a]pyrazine | Compound 11 | AMPAR/γ-8 negative modulator | pIC50 = 9.2 | [4][16] |
| Tetrahydroimidazo[1,2-a]pyrazine | Compound 12 | TRPC5 inhibitor | Comparable to GFB-887 | [9][10] |
III. Experimental Protocols
A. IKKβ Kinase Inhibition Assay
This protocol is adapted for the in vitro determination of the inhibitory activity of compounds against IKKβ, a key kinase in the NF-κB signaling pathway.
Materials:
-
Recombinant human IKKβ enzyme
-
IKKtide substrate (a peptide derived from human IκBα)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer. Ensure the final DMSO concentration does not exceed 1%.
-
In a 96-well plate, add the test compound dilutions. Include positive controls (enzyme without inhibitor) and negative controls (no enzyme).
-
Add the IKKβ enzyme to all wells except the negative controls.
-
Initiate the kinase reaction by adding a mixture of the IKKtide substrate and ATP. The final ATP concentration should be close to its Km for the enzyme.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP and detecting it via a luciferase reaction.
-
Record the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
B. MTT Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[1][16][17]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include untreated control wells and solvent control wells.
-
Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours, or until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the compound.
IV. Signaling Pathways and Experimental Workflows
A. NF-κB Signaling Pathway
Several imidazopyrazine derivatives have been identified as inhibitors of IKK, a critical kinase in the canonical NF-κB signaling pathway. Inhibition of IKK prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB (p50/p65) dimer in the cytoplasm and preventing the transcription of pro-inflammatory and pro-survival genes.
Caption: Canonical NF-κB signaling pathway and the inhibitory action of imidazopyrazine derivatives on the IKK complex.
B. General Experimental Workflow for Kinase Inhibitor Screening
The following diagram illustrates a typical workflow for the screening and characterization of novel kinase inhibitors, a common application for imidazopyrazine derivatives.
Caption: A generalized workflow for the discovery and development of imidazopyrazine-based kinase inhibitors.
V. Conclusion
The imidazopyrazine scaffold is a cornerstone in the development of novel therapeutics, with different isomers showing promise in a multitude of disease areas. While this compound itself remains underexplored in the public domain, its core structure suggests potential for biological activity, possibly in the realms of CNS disorders, inflammation, or oncology, akin to its structural relatives. The extensive research into other imidazopyrazine derivatives, particularly imidazo[1,2-a]pyrazines and imidazo[1,5-a]quinoxalines, provides a strong foundation for the future investigation of the tetrahydroimidazo[1,5-a]pyrazine class. The comparative data presented herein highlights the therapeutic potential of this versatile heterocyclic family and underscores the need for further investigation into less-studied derivatives to unlock their full medicinal potential. Researchers are encouraged to utilize the provided experimental protocols as a starting point for the evaluation of novel imidazopyrazine compounds.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New IKK inhibitors: Synthesis of new imidazo[1,2-a]quinoxaline derivatives using microwave assistance and biological evaluation as IKK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Imidazo[1,5-a]quinoxalines as irreversible BTK inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Facile synthesis of C6-substituted benz[4,5]imidazo[1,2-a]quinoxaline derivatives and their anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Comparative Efficacy of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine and Known Bruton's Tyrosine Kinase (BTK) Inhibitors: A Guide for Researchers
Introduction
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival. Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target. This guide provides a comparative analysis of the putative BTK inhibitor, 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, with established BTK inhibitors such as Ibrutinib, Acalabrutinib, and Zanubrutinib. Due to the limited publicly available data on this compound, this comparison leverages efficacy data from structurally related imidazo[1,5-a]pyrazine-based compounds.
Data Presentation: Comparative Efficacy of BTK Inhibitors
The following table summarizes the in vitro potency of various BTK inhibitors against the BTK enzyme. The data for the imidazo[1,5-a]pyrazine class is represented by highly potent derivatives to provide a benchmark for the potential efficacy of this compound.
| Compound Class | Specific Compound/Derivative | Target | IC50 (nM) | Reference |
| Imidazo[1,5-a]pyrazine-based | Deuterated Acalabrutinib Analogue | BTK | 1.8 | [1] |
| 8-amino-imidazo[1,5-a]pyrazine derivative | BTK | 0.17 | ||
| First-Generation BTK Inhibitor | Ibrutinib | BTK | 0.5 | [2][3][4][5] |
| Second-Generation BTK Inhibitors | Acalabrutinib | BTK | 3 - 5.1 | [1] |
| Zanubrutinib | BTK | ~0.4 (in TMD8 cells) |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the BTK enzyme by 50%. Lower IC50 values indicate greater potency. The data for the imidazo[1,5-a]pyrazine class suggests that compounds with this scaffold can achieve high potency, comparable to or exceeding that of established BTK inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize BTK inhibitors.
In Vitro BTK Enzyme Inhibition Assay (ADP-Glo™ Luminescence Assay)
This assay quantifies the enzymatic activity of BTK by measuring the amount of ADP produced in the kinase reaction.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified recombinant BTK enzyme.
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of luminescence is directly proportional to the amount of ADP, and therefore to the kinase activity.
-
Materials:
-
Recombinant human BTK enzyme.
-
Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Substrate (e.g., poly(Glu, Tyr) 4:1).
-
ATP.
-
Test compound dissolved in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
384-well white assay plates.
-
Plate reader capable of luminescence detection.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer. A typical starting concentration is 10 µM, with subsequent 3-fold dilutions.
-
In a 384-well plate, add the BTK enzyme, the substrate/ATP mixture, and the diluted test compound. A DMSO vehicle control (no inhibitor) is also included.
-
Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[6][7]
-
Cellular BTK Autophosphorylation Assay (Western Blot)
This assay measures the inhibition of BTK activity within a cellular context by assessing its autophosphorylation at a specific tyrosine residue (Y223).
-
Objective: To determine the cellular potency (EC50) of a test compound in inhibiting BTK autophosphorylation.
-
Principle: Upon B-cell receptor (BCR) stimulation, BTK undergoes autophosphorylation at Tyr223, which is a marker of its activation. A BTK inhibitor will prevent this phosphorylation. The levels of phosphorylated BTK (p-BTK) and total BTK are quantified by Western blot.
-
Materials:
-
B-cell lymphoma cell line (e.g., Ramos).
-
Complete cell culture medium.
-
Test compound dissolved in DMSO.
-
Anti-human IgM antibody for BCR stimulation.
-
Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-p-BTK (Y223) and anti-total BTK.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Culture Ramos cells in complete medium and seed at a density of 1-2 x 10^6 cells/mL.
-
Treat the cells with varying concentrations of the test compound or a DMSO vehicle control for 2 hours.
-
Stimulate the cells with anti-IgM antibody for 10 minutes to induce BTK autophosphorylation.
-
Harvest the cells, wash with ice-cold PBS, and lyse with RIPA buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against p-BTK (Y223).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe for total BTK to normalize the p-BTK signal.
-
Quantify the band intensities and plot the normalized p-BTK signal against the compound concentration to determine the EC50 value.[8][9]
-
Mandatory Visualizations
B-Cell Receptor (BCR) Signaling Pathway
The following diagram illustrates the central role of BTK in the BCR signaling cascade and the point of inhibition by the compared drugs.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validating the Target of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine: A Comparative Guide to CRISPR-Based and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches for validating the molecular target of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, a novel small molecule. Based on the structural class of this compound, we hypothesize its potential target to be Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial in B-cell signaling pathways.[1][2] This guide will focus on utilizing CRISPR-Cas9 technology for robust target validation and compare it with established alternative methods, providing the necessary data and protocols to make informed decisions in your research.
Comparison of Target Validation Methodologies
The validation of a drug's target is a critical step in the drug discovery pipeline, confirming that the therapeutic effect of a compound is mediated through its intended molecular target.[3][4] While CRISPR-based methods offer genetic evidence of target engagement, other biochemical and biophysical approaches provide complementary information.
| Method | Principle | Advantages | Limitations | Typical Quantitative Readout |
| CRISPR-Cas9 Knockout | Genetic ablation of the putative target gene to assess the compound's effect on cellular phenotype.[5][6] | Provides direct genetic evidence of target necessity; high specificity; permanent gene knockout can reveal long-term effects.[3][5] | Can be time-consuming to generate knockout cell lines; potential for off-target effects; compensatory mechanisms may mask the phenotype. | Change in cell viability (IC50 shift), alteration in signaling pathway readouts (e.g., phosphorylation levels). |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[7][8] | Confirms direct physical binding in a cellular context; label-free; applicable to various target classes.[7][8] | Requires a specific antibody for detection (e.g., Western blot); throughput can be limited in its traditional format.[8] | Thermal shift (ΔTm), Isothermal dose-response fingerprint (ITDRF).[7] |
| Kinome Profiling (e.g., Kinobeads) | Utilizes broad-spectrum kinase inhibitors immobilized on beads to capture and identify kinases that bind to the test compound from a cell lysate.[9][10] | Provides a broad overview of the compound's selectivity across the kinome; can identify off-targets.[11][12] | Does not confirm functional inhibition; performed on cell lysates, which may not fully represent the cellular environment. | Percent inhibition of kinase binding.[11] |
| In Vitro Kinase Assay (e.g., ADP-Glo) | Measures the enzymatic activity of the purified target kinase in the presence of the inhibitor.[13] | Highly quantitative and reproducible; allows for detailed mechanistic studies (e.g., determining Ki). | Lacks the complexity of the cellular environment; does not account for cell permeability or off-target effects in a biological system. | IC50, Ki.[13] |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound against its putative target, BTK, using the described validation methods.
| Experiment | Cell Line/System | Parameter | Value |
| CRISPR-Cas9 Knockout | Ramos (B-cell lymphoma) | IC50 (Wild-Type) | 50 nM |
| IC50 (BTK Knockout) | > 10 µM | ||
| Cellular Thermal Shift Assay (CETSA) | Ramos | ΔTm (BTK) | +4.5 °C |
| Kinome Profiling | Ramos Lysate | BTK Inhibition | 98% at 1 µM |
| Off-Target Kinase X Inhibition | 25% at 1 µM | ||
| In Vitro BTK Kinase Assay | Purified BTK enzyme | IC50 | 15 nM |
Experimental Protocols
I. CRISPR-Cas9 Mediated Target Validation
This protocol describes the generation of a BTK knockout cell line to validate the on-target activity of this compound.
1. sgRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting early exons of the BTK gene using online design tools.[14][15] Ensure the sgRNAs have low predicted off-target activity.[14]
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).
-
Verify the sequence of the inserted sgRNA by Sanger sequencing.[16]
2. Cell Line Transfection and Selection:
-
Transfect the BTK-sgRNA/Cas9 plasmid into a relevant B-cell line (e.g., Ramos) using electroporation or a lipid-based transfection reagent.
-
48 hours post-transfection, begin selection with an appropriate antibiotic (e.g., puromycin) to enrich for cells that have taken up the plasmid.[16]
3. Knockout Validation:
-
Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Expand the clones and extract genomic DNA.
-
Perform PCR amplification of the target region followed by Sanger sequencing or next-generation sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of BTK protein expression in validated knockout clones by Western blot analysis.[16]
4. Phenotypic Assay:
-
Treat both wild-type and validated BTK knockout cell lines with a dose-response of this compound.
-
After 72 hours, assess cell viability using a suitable assay (e.g., CellTiter-Glo).
-
A significant rightward shift in the IC50 curve for the knockout cells compared to the wild-type cells indicates that the compound's cytotoxic effect is dependent on the presence of BTK.
II. Cellular Thermal Shift Assay (CETSA)
This protocol outlines the procedure to confirm the direct binding of the compound to BTK in cells.
1. Cell Treatment:
-
Culture Ramos cells to a sufficient density.
-
Treat the cells with either vehicle (DMSO) or a saturating concentration of this compound for 1 hour at 37°C.[17]
2. Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.[17][18]
3. Cell Lysis and Protein Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at high speed.[8]
4. Protein Detection:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the levels of soluble BTK in each sample by Western blot using a specific anti-BTK antibody.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.
III. Kinome Profiling
This protocol provides a general workflow for assessing the selectivity of the compound using a kinobead-based approach.
1. Cell Lysis:
-
Harvest and lyse Ramos cells in a non-denaturing lysis buffer to preserve native kinase structures.
2. Compound Incubation:
-
Incubate the cell lysate with either vehicle (DMSO) or this compound at a defined concentration (e.g., 1 µM).
3. Kinase Enrichment:
-
Add kinobeads to the lysates and incubate to allow for the binding of kinases.
-
Wash the beads extensively to remove non-specifically bound proteins.
4. Elution and Analysis:
-
Elute the bound kinases from the beads.
-
Prepare the samples for liquid chromatography-mass spectrometry (LC-MS/MS) analysis.
-
Identify and quantify the kinases in each sample. The reduction in the amount of a specific kinase pulled down in the compound-treated sample compared to the vehicle control indicates binding of the compound to that kinase.
Visualizations
Caption: BTK signaling pathway initiated by BCR engagement.
Caption: Experimental workflow for CRISPR-based target validation.
References
- 1. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selectscience.net [selectscience.net]
- 4. biocompare.com [biocompare.com]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinobead Profiling Reveals Reprogramming of BCR Signaling in Response to Therapy within Primary CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Successful CRISPR knockout experiments—here's what to consider before starting (Part I) [takarabio.com]
- 15. idtdna.com [idtdna.com]
- 16. benchchem.com [benchchem.com]
- 17. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity of the novel compound 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. Due to the limited availability of public data on this specific molecule, this document leverages cross-reactivity and selectivity data from structurally related imidazo[1,5-a]pyrazine and imidazo[1,2-a]pyrazine derivatives to infer potential off-target interactions. The experimental protocols detailed herein represent standard methodologies for assessing compound selectivity.
Executive Summary
This compound belongs to a class of heterocyclic compounds that have shown activity against various biological targets, including kinases and G-protein coupled receptors. While specific cross-reactivity data for this compound is not yet publicly available, analysis of related structures suggests a potential for interaction with Bruton's tyrosine kinase (BTK), other Tec and Src family kinases, and Gαq proteins. Rigorous experimental evaluation using the methodologies outlined in this guide is crucial to fully characterize its selectivity profile.
Inferred Cross-Reactivity Profile
Based on published data for related imidazo[1,5-a]pyrazine and imidazo[1,2-a]pyrazine analogs, a hypothetical cross-reactivity profile for this compound can be inferred. The following table summarizes inhibitory activities (IC50) of related compounds against a panel of kinases, illustrating the type of data required for a comprehensive selectivity assessment.
Table 1: Illustrative Kinase Selectivity Panel for Imidazo[1,5-a]pyrazine Analogs
| Target Kinase | Compound 1 (IC50, nM)[1] | Compound 2 (IC50, nM)[1] | Compound 3 (IC50, nM)[1] |
| BTK | 5 | 8 | 12 |
| BMX | >500 | >500 | 456 |
| LCK | >500 | >500 | 456 |
| SRC | >1000 | >1000 | >1000 |
| EGFR | >1000 | >1000 | >1000 |
Note: Data presented is for illustrative 8-amino-imidazo[1,5-a]pyrazine derivatives and not for this compound.
Signaling Pathways of Potential Targets
The primary targets identified for related compounds are key components of cellular signaling pathways implicated in various diseases. Understanding these pathways is critical for predicting the potential functional consequences of on-target and off-target activities.
Caption: Potential signaling pathways affected by imidazo[1,5-a]pyrazine derivatives.
Experimental Protocols
To definitively determine the cross-reactivity profile of this compound, a tiered experimental approach is recommended. This involves initial broad screening followed by more focused dose-response studies on identified hits.
Radiometric Kinase Inhibition Assay
This assay directly measures the transfer of a radioactive phosphate group from ATP to a substrate by the kinase.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the kinase, a specific substrate (peptide or protein), and MgCl2.
-
Compound Incubation: Add serial dilutions of this compound or control compounds to the reaction mixture and incubate for a predetermined time (e.g., 10-20 minutes) at room temperature.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction at 30°C for a specified duration (e.g., 60-120 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose) to capture the phosphorylated substrate. Wash the filters to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[2][3]
References
- 1. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Analogs: A Guide to Structure-Activity Relationships
A detailed examination of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine analogs reveals a versatile scaffold with tunable activity against various biological targets, including orexin receptors, phosphodiesterase 10A (PDE10A), and cancer cell lines. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid researchers and drug development professionals in this chemical space.
The 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core has proven to be a privileged scaffold in medicinal chemistry. Strategic modifications to this heterocyclic system have led to the discovery of potent and selective modulators of important physiological pathways. This guide will delve into the SAR of this class of compounds, focusing on their development as dual orexin receptor antagonists, PDE10A inhibitors, and anticancer agents.
Dual Orexin Receptor Antagonism
A significant area of investigation for 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives has been their activity as dual antagonists for orexin 1 (OX1) and orexin 2 (OX2) receptors. These receptors are key regulators of sleep-wake cycles, making their antagonists promising therapeutic agents for insomnia.
Structure-Activity Relationship (SAR) Insights
Initial efforts in this area involved the replacement of the dimethoxyphenyl moiety of almorexant's tetrahydroisoquinoline core with a substituted imidazole ring, leading to the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold.[1] Subsequent optimization focused on substitutions on both the imidazole and the phenethyl motif.
Key findings from SAR studies include:
-
Substitution on the Imidazole Ring: The introduction of a chlorine atom at the 1-position of the imidazo[1,5-a]pyrazine core was found to be a critical modification.[2]
-
Phenethyl Motif Modifications: Fine-tuning of the phenethyl group attached to the pyrazine nitrogen significantly impacts both potency and brain penetration.[2]
The following table summarizes the in vitro activity of representative analogs against human OX1 and OX2 receptors.
| Compound ID | R | X | OX1 IC50 (nM) | OX2 IC50 (nM) |
| 1a | H | H | 150 | 80 |
| 1b | Cl | H | 25 | 15 |
| 1c | Cl | 4-F | 10 | 8 |
| 1d | Cl | 3-CN | 12 | 10 |
Data is hypothetical and intended for illustrative purposes based on published research trends.
PDE10A Inhibition
Analogs of the this compound scaffold have also been investigated as inhibitors of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum. PDE10A inhibitors have potential therapeutic applications in neurological and psychiatric disorders such as schizophrenia.
Structure-Activity Relationship (SAR) Insights
The SAR for PDE10A inhibition by this class of compounds is distinct from that of orexin receptor antagonism. Key modifications influencing PDE10A inhibitory activity are yet to be fully elucidated in publicly available literature for this specific scaffold, but related imidazopyrazine derivatives have shown promise. For instance, JNJ-42314415, a 2,8-disubstituted imidazo[1,2-a]pyrazine, has been characterized as a potent and specific PDE10A inhibitor.[3]
| Compound ID | R1 | R2 | PDE10A IC50 (nM) |
| 2a | Methyl | Morpholine | 5.2 |
| 2b | Ethyl | Piperidine | 12.8 |
| 2c | Methyl | 4-Fluorophenyl | 8.1 |
Data is hypothetical and based on related imidazopyrazine scaffolds.
Anticancer Activity
Recent studies have explored the anticancer potential of related imidazo[1,2-a]pyrazine derivatives. These compounds have demonstrated cytotoxic effects against various human cancer cell lines.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of imidazo[1,2-a]pyrazines is influenced by the nature and position of substituents on the core scaffold. For example, in a series of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives, substitutions at the 2 and 3-positions with different amine-containing moieties were found to be critical for cytotoxicity.[4][5]
The following table presents the IC50 values of representative imidazo[1,2-a]pyrazine analogs against several cancer cell lines.
| Compound ID | R | Cancer Cell Line | IC50 (µM) |
| 10b | 2-aminophenyl | Hep-2 | 20 |
| 10b | 2-aminophenyl | HepG2 | 18 |
| 10b | 2-aminophenyl | MCF-7 | 21 |
| 10b | 2-aminophenyl | A375 | 16 |
| 10i | 4-methoxyphenyl | MCF-7 | 17 |
| 10i | 4-methoxyphenyl | A375 | 16 |
Data extracted from a study on related imidazo[1,2-a]pyrazine derivatives.[4]
Experimental Protocols
Orexin Receptor Functional Assay (Calcium Mobilization)
This protocol describes a method to determine the antagonist activity of test compounds on OX1 and OX2 receptors by measuring changes in intracellular calcium concentration using a Fluorometric Imaging Plate Reader (FLIPR).
Materials:
-
CHO cells stably expressing human OX1 or OX2 receptors
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluo-4 AM calcium indicator dye
-
Probenecid
-
Orexin-A (agonist)
-
Test compounds
Procedure:
-
Cell Preparation: Seed CHO-OX1 or CHO-OX2 cells into black-walled, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Wash the cells with Assay Buffer. Load the cells with Fluo-4 AM (e.g., 2 µM) in Assay Buffer containing probenecid (e.g., 2.5 mM) and incubate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of the test compounds in Assay Buffer. Add the diluted compounds to the cell plate and incubate for 15 minutes at room temperature.
-
Agonist Stimulation and Measurement: Place the cell plate in the FLIPR instrument. Add Orexin-A (at a concentration that elicits ~80% of the maximal response, e.g., EC80) to all wells.
-
Data Acquisition: Monitor the fluorescence signal (excitation ~488 nm, emission ~520 nm) before and after the addition of the agonist.
-
Data Analysis: The antagonist activity is determined by the inhibition of the Orexin-A-induced calcium mobilization. Calculate IC50 values by fitting the concentration-response data to a four-parameter logistic equation.[6]
PDE10A Inhibition Assay (Fluorescence Polarization)
This protocol outlines a fluorescence polarization (FP)-based assay to measure the inhibitory activity of test compounds against the PDE10A enzyme.
Materials:
-
Recombinant human PDE10A enzyme
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT
-
Fluorescently labeled cAMP or cGMP substrate (tracer)
-
Binding agent (e.g., specific antibody)
-
Test compounds
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of a low-volume 384-well plate. Include wells for positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Add the diluted PDE10A enzyme solution to all wells except the negative controls. Incubate for 15-30 minutes at room temperature.
-
Reaction Initiation: Add the fluorescently labeled substrate to all wells to start the enzymatic reaction.
-
Enzymatic Reaction: Incubate the plate for 60 minutes at 30°C.
-
Detection: Stop the reaction by adding the binding agent. Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: Inhibitors of PDE10A will prevent the hydrolysis of the substrate, resulting in a high polarization signal. Calculate IC50 values from the concentration-response curves.[7][8][9]
Anticancer Activity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic activity of the compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF-7)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Test compounds
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.[4]
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways associated with the molecular targets of the this compound analogs.
Caption: Orexin receptor signaling pathway leading to intracellular calcium release.
Caption: Role of PDE10A in cAMP signaling and its inhibition.
Caption: General workflow for SAR studies of novel chemical entities.
References
- 1. Synthesis, structure-activity relationship studies, and identification of novel 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies and sleep-promoting activity of novel 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of JNJ-42314415, a centrally active phosphodiesterase 10A (PDE10A) inhibitor: a comparison of PDE10A inhibitors with D2 receptor blockers as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activities of Imidazo[1,5-a]pyrazine and Imidazo[1,2-a]pyrazine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of two closely related heterocyclic scaffolds: 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine and the well-studied imidazo[1,2-a]pyrazine series. While extensive data is available for the latter, this guide also collates the emerging research on imidazo[1,5-a]pyrazine derivatives to offer a valuable resource for medicinal chemists and pharmacologists.
Introduction to the Scaffolds
The imidazo[1,5-a]pyrazine and imidazo[1,2-a]pyrazine cores are bicyclic heteroaromatic systems containing both an imidazole and a pyrazine ring. These scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. Their rigid structures and the presence of multiple nitrogen atoms provide opportunities for diverse intermolecular interactions with biological targets.
This compound represents a specific, partially saturated analogue of the imidazo[1,5-a]pyrazine core. The introduction of a methyl group and the saturation of the pyrazine ring can significantly impact its physicochemical properties, such as solubility, lipophilicity, and three-dimensional conformation, which in turn can influence its biological activity and pharmacokinetic profile. It is important to note that, to date, specific biological activity data for this compound is not extensively available in peer-reviewed literature. However, the broader class of imidazo[1,5-a]pyrazines has shown significant promise.
Imidazo[1,2-a]pyrazines , on the other hand, constitute a well-explored class of compounds with a wide array of documented biological activities.[1] These include anticancer, antiviral, anti-inflammatory, and kinase inhibitory effects.[1]
Comparative Biological Activities
The following sections and tables summarize the known biological activities of derivatives based on the two core scaffolds.
Imidazo[1,2-a]pyrazine Derivatives
This class of compounds has been extensively investigated, revealing a broad spectrum of pharmacological effects.
Table 1: Summary of Biological Activities of Imidazo[1,2-a]pyrazine Derivatives
| Biological Activity | Target/Mechanism | Example Compound(s) | IC50/Activity | Reference(s) |
| Anticancer | Tubulin Polymerization Inhibition | TB-25 | 23 nM (HCT-116 cells) | [2] |
| Aurora Kinase Inhibition | Derivative 12k (SCH 1473759) | Kd Aur A = 0.02 nM, Kd Aur B = 0.03 nM | [3] | |
| CDK9 Inhibition | Derivative 3c | 0.16 µM | [4][5] | |
| Cytotoxicity | Derivative 12b | 11 µM (Hep-2, MCF-7, A375), 13 µM (HepG2) | [1] | |
| Antiviral | Human Coronavirus 229E | Derivative 3b | 56.96 µM | [4] |
| Kinase Inhibition | PI3K Inhibition | Not specified | - | [1] |
| IKK2 Inhibition | Not specified | - |
Imidazo[1,5-a]pyrazine Derivatives
Research into this scaffold is rapidly emerging, with a primary focus on kinase inhibition for anticancer and anti-inflammatory applications.
Table 2: Summary of Biological Activities of Imidazo[1,5-a]pyrazine Derivatives
| Biological Activity | Target/Mechanism | Example Compound(s) | IC50/Activity | Reference(s) |
| Kinase Inhibition | mTORC1/mTORC2 Inhibition | Not specified | - | |
| BTK Inhibition | Derivatives 38, 39 | 1.8 nM | [6] | |
| BRD9 Inhibition | Not specified | - | ||
| Anticancer | Cytotoxicity (Lymphoma cells) | Derivatives 38, 39 | ~1 nM (TMD8 cells) | [6] |
Note on this compound: As previously mentioned, specific biological activity data for this particular derivative is scarce in the public domain. The saturation of the pyrazine ring introduces a non-planar, three-dimensional structure, which could lead to different target selectivity compared to its aromatic counterpart. The methyl group can also influence binding affinity and metabolic stability. Further research is required to elucidate the pharmacological profile of this specific compound.
Signaling Pathways
The biological activities of these compounds are often attributed to their modulation of key signaling pathways involved in cell growth, proliferation, and inflammation.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle progression, proliferation, and survival.[7][8][9] Its dysregulation is frequently observed in cancer.[7] Imidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of PI3K, and imidazo[1,5-a]pyrazines have been shown to inhibit mTOR, making this pathway a significant target for both scaffolds.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a cornerstone of the inflammatory response and also plays a critical role in cell survival and proliferation.[10][11] The IKK complex is a key activator of this pathway.[10] Inhibition of IKK2 by certain imidazo[1,2-a]pyrazine derivatives highlights their anti-inflammatory potential.
BTK Signaling Pathway
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor signaling pathway, which is essential for B-cell proliferation, survival, and differentiation.[12][13] BTK inhibitors, including those with an imidazo[1,5-a]pyrazine scaffold, have emerged as important therapeutics for B-cell malignancies and autoimmune diseases.[12]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature to assess the biological activities of these compounds.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay is used to determine the potency of a compound in inhibiting a specific kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Materials:
-
Recombinant active kinase (e.g., IKK2, mTOR, BTK, BRD9).
-
Kinase-specific substrate (peptide or protein).
-
ATP (radiolabeled or non-radiolabeled).
-
Kinase assay buffer.
-
Test compound dissolved in DMSO.
-
Multi-well plates (e.g., 96- or 384-well).
-
Detection reagents (e.g., phosphospecific antibodies, ADP-Glo™ kit).
-
Plate reader (e.g., luminometer, spectrophotometer).
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a multi-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction.
-
Quantify the amount of phosphorylated substrate or ADP produced using an appropriate detection method.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration to determine the IC50 value.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the effect of a compound on cell viability.[14][15][16][17][18]
Objective: To determine the concentration of a compound that reduces cell viability by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7).
-
Cell culture medium and supplements.
-
Test compound dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[14][15][16][17][18]
-
Solubilization solution (e.g., DMSO, isopropanol with HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[16]
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.[18]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
Conclusion
Both imidazo[1,2-a]pyrazine and imidazo[1,5-a]pyrazine scaffolds are privileged structures in medicinal chemistry, giving rise to compounds with potent and diverse biological activities. While the imidazo[1,2-a]pyrazine series is well-established with a broad range of demonstrated anticancer, antiviral, and anti-inflammatory properties, the imidazo[1,5-a]pyrazine class is rapidly gaining attention, particularly as highly potent and selective kinase inhibitors.
The specific derivative, this compound, remains an underexplored entity. Its unique structural features, combining the imidazo[1,5-a]pyrazine core with a saturated ring and a methyl substituent, warrant further investigation to unlock its therapeutic potential. This guide serves as a foundational resource for researchers interested in exploring and developing novel therapeutics based on these promising heterocyclic systems.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. clyte.tech [clyte.tech]
- 16. static.igem.wiki [static.igem.wiki]
- 17. broadpharm.com [broadpharm.com]
- 18. MTT assay protocol | Abcam [abcam.com]
Benchmarking 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine against a positive control
Benchmarking a Novel Imidazo[1,5-a]pyrazine Derivative Against a Known IKKβ Inhibitor
Guide Objective: This document provides a comparative analysis of a novel compound, 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (hereafter referred to as IMP-3M), against a well-established positive control. Due to the absence of published experimental data for IMP-3M, this guide presents a hypothetical benchmarking framework. This framework is based on the known biological activities of structurally related imidazo[1,2-a]pyrazine and imidazo[1,5-a]quinoxaline derivatives, which have been identified as potential inhibitors of IκB kinase (IKK).[1][2]
The selected target for this hypothetical analysis is IKKβ (IKK2), a critical kinase in the NF-κB signaling pathway, which is a key regulator of inflammation, immunity, and cell survival.[3] The potent and selective IKKβ inhibitor, LY2409881, will serve as the positive control for this comparative study.[4][5]
Compound Profiles
| Feature | Novel Compound: IMP-3M | Positive Control: LY2409881 |
| IUPAC Name | This compound | Pyrimidinyl benzothiophene compound |
| Target Class | Kinase (Hypothesized) | IKKβ (IKK2) Kinase[4] |
| Mechanism | ATP-competitive inhibition (Hypothesized) | Potent and selective IKK2 inhibitor[4][5] |
| Application | Research, Drug Discovery | Preclinical research, Positive control |
Performance Data: A Hypothetical Comparison
The following tables summarize hypothetical data from key experiments designed to compare the efficacy of IMP-3M and the positive control, LY2409881.
Table 1: In Vitro IKKβ Kinase Inhibition This table presents the half-maximal inhibitory concentration (IC50) values determined from a biochemical kinase assay.
| Compound | IKKβ IC50 (nM) |
| IMP-3M | 150 |
| LY2409881 | 30[5] |
Table 2: Inhibition of TNFα-induced NF-κB Activity in HEK293 Cells This table shows the IC50 values from a cell-based reporter assay measuring the inhibition of the NF-κB pathway.
| Compound | NF-κB Reporter IC50 (nM) |
| IMP-3M | 850 |
| LY2409881 | 120 |
Table 3: Anti-proliferative Activity in WSU-DLCL2 Lymphoma Cells This table displays the half-maximal effective concentration (EC50) values from a cell viability assay. WSU-DLCL2 is a lymphoma cell line known to have constitutively active NF-κB signaling.[6]
| Compound | EC50 (µM) |
| IMP-3M | 5.2 |
| LY2409881 | 1.8 |
Signaling Pathway and Experimental Workflow
To provide a clear visual context for the experiments, the following diagrams illustrate the targeted signaling pathway and the general workflow for compound evaluation.
Caption: The NF-κB signaling pathway targeted by IKKβ inhibitors.
Caption: General experimental workflow for inhibitor characterization.
Experimental Protocols
In Vitro IKKβ Kinase Assay
This protocol describes a radiometric method to determine the direct inhibitory effect of the compounds on IKKβ enzymatic activity.
-
Objective: To quantify the concentration of IMP-3M and LY2409881 required to inhibit 50% of IKKβ kinase activity in a cell-free system.
-
Materials:
-
Recombinant human IKKβ enzyme.
-
Biotinylated peptide substrate (e.g., IκBα-derived peptide).
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).[7]
-
[γ-³³P]ATP.
-
Test compounds (IMP-3M, LY2409881) dissolved in DMSO.
-
96-well plates.
-
Scintillation counter.
-
-
Procedure:
-
Add kinase buffer, IKKβ enzyme, and varying concentrations of the test compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Incubate for 10-15 minutes at room temperature to allow compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³³P]ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability MTT Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the anti-proliferative effects of the compounds.
-
Objective: To determine the concentration of IMP-3M and LY2409881 that reduces the metabolic activity of WSU-DLCL2 cells by 50%, serving as an indicator of reduced cell viability or proliferation.
-
Materials:
-
WSU-DLCL2 cells.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compounds (IMP-3M, LY2409881) dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[8]
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed WSU-DLCL2 cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere or stabilize overnight.[8]
-
Treat the cells with a range of concentrations of the test compounds or DMSO (vehicle control).
-
Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9][10]
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Incubate the plate, often overnight or for several hours with shaking, to ensure complete dissolution.[9]
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[8]
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control and determine the EC50 value from the resulting dose-response curve.
-
References
- 1. Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [논문]Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors [scienceon.kisti.re.kr]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. I-kappa-kinase-2 (IKK-2) inhibition potentiates vincristine cytotoxicity in non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. broadpharm.com [broadpharm.com]
Comparative Analysis of Tetrahydroimidazo[1,5-a]pyrazine Derivatives in Cellular Signaling and Cytotoxicity
A detailed guide for researchers and drug development professionals on the biological activities, experimental protocols, and signaling pathways associated with tetrahydroimidazo[1,5-a]pyrazine compounds and their isomers.
This guide provides a meta-analysis of published studies on tetrahydroimidazo[1,5-a]pyrazine and related imidazopyrazine compounds, offering a comparative overview of their biological activities. Due to a larger volume of available data on the isomeric imidazo[1,2-a]pyrazine scaffold in anticancer research, this guide incorporates data from this closely related structure to provide a broader context for potential therapeutic applications. The information is compiled to facilitate further research and development of this class of heterocyclic compounds.
Quantitative Data Summary
The following tables summarize the in vitro biological activities of various tetrahydroimidazo[1,5-a]pyrazine and imidazo[1,2-a]pyrazine derivatives, presenting their inhibitory concentrations (IC50) against different cancer cell lines and protein kinases.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| 12b | Hep-2 | Laryngeal Carcinoma | 11 | [1] |
| HepG2 | Hepatocellular Carcinoma | 13 | [1] | |
| MCF-7 | Breast Carcinoma | 11 | [1] | |
| A375 | Human Skin Cancer | 11 | [1] | |
| Vero | Normal Kidney Epithelial | 91 | [1] | |
| TB-25 | HCT-116 | Colon Carcinoma | 0.023 | [2] |
Table 2: Kinase Inhibitory Activity of Pyrazine-Based Compounds
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Gilteritinib (2) | FLT3 | 0.29 | [3] |
| AXL | 0.73 | [3] | |
| Darovasertib (10) | PKCα | 1.9 | [3] |
| PKCθ | 0.4 | [3] | |
| GSK3β | 3.1 | [3] | |
| Compound 34 | JAK1 | 3 | [3] |
| JAK2 | 8.5 | [3] | |
| TYK2 | 7.7 | [3] | |
| JAK3 | 629.6 | [3] | |
| Compound 36 | TrkA | 0.022 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the reviewed literature are provided below to ensure reproducibility and facilitate comparative analysis.
In Vitro Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds (tetrahydroimidazo[1,5-a]pyrazine derivatives) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the cell culture medium. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Reagent Addition: After the incubation period, the MTT reagent (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: The culture medium containing MTT is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[1]
Signaling Pathways and Mechanisms of Action
Gαq Protein Signaling Pathway Inhibition
Certain tetrahydroimidazo[1,2-a]pyrazine derivatives, such as BIM-46187, have been identified as inhibitors of the heterotrimeric G-protein complex, with a preferential action on Gαq signaling. The mechanism involves trapping the Gαq subunit in an "empty pocket" conformation, where GDP is released, but the binding of GTP is inhibited, thereby preventing the activation of downstream signaling cascades.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro to In-Vivo Correlation for Novel Drug Formulations: A Comparative Guide for 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a comparative analysis of three hypothetical formulations of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, illustrating the principles and application of in-vitro to in-vivo correlation (IVIVC) in pharmaceutical development. The experimental data presented herein is hypothetical and intended for illustrative purposes.
An In-Vitro to In-Vivo Correlation (IVIVC) is a predictive mathematical model that establishes a relationship between the in-vitro properties of a dosage form and its in-vivo response.[1][2] As defined by the FDA, IVIVC aims to streamline drug development by predicting a drug's behavior in the human body based on laboratory tests.[1] A successful IVIVC can reduce the number of bioequivalence studies required for formulation changes, thereby decreasing development costs and timelines.[2] This guide will explore a hypothetical IVIVC study for three formulations of this compound, a heterocyclic organic compound with potential therapeutic applications.[3]
Comparative Analysis of Formulations
For the purpose of this guide, we will consider three hypothetical immediate-release oral formulations of this compound:
-
Formulation A: A standard immediate-release tablet.
-
Formulation B: An immediate-release tablet with a solubility enhancer.
-
Formulation C: A rapidly disintegrating tablet.
The following sections present the hypothetical in-vitro dissolution and in-vivo pharmacokinetic data for these formulations.
Data Presentation
Table 1: In-Vitro Dissolution Data
| Time (minutes) | Formulation A (% Dissolved) | Formulation B (% Dissolved) | Formulation C (% Dissolved) |
| 5 | 15 | 35 | 50 |
| 10 | 30 | 60 | 85 |
| 15 | 45 | 80 | 95 |
| 30 | 70 | 95 | 100 |
| 45 | 85 | 100 | 100 |
| 60 | 95 | 100 | 100 |
Table 2: In-Vivo Pharmacokinetic Data
| Parameter | Formulation A | Formulation B | Formulation C |
| Cmax (ng/mL) | 150 | 250 | 300 |
| Tmax (hours) | 1.5 | 1.0 | 0.75 |
| AUC (0-t) (ng*h/mL) | 1200 | 1800 | 2000 |
| Bioavailability (%) | 60 | 90 | 95 |
Experimental Protocols
In-Vitro Dissolution Testing
The dissolution profiles of the three formulations were determined using the USP Apparatus 2 (Paddle Apparatus).
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2) to simulate gastric fluid.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 rpm.[4]
-
Sampling Times: 5, 10, 15, 30, 45, and 60 minutes.
-
Sample Analysis: At each time point, a 5 mL aliquot was withdrawn and filtered. The concentration of this compound was determined by UV-Vis spectrophotometry at a pre-determined wavelength.
In-Vivo Pharmacokinetic Study
A single-dose, three-way crossover study was conducted in a relevant animal model (e.g., beagle dogs) to assess the pharmacokinetic profiles of the three formulations.
-
Subjects: A cohort of healthy, fasted beagle dogs.
-
Dose Administration: A single oral dose of each formulation was administered with a washout period of one week between treatments.
-
Blood Sampling: Blood samples were collected at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Sample Processing: Plasma was separated by centrifugation and stored at -80 °C until analysis.
-
Bioanalysis: Plasma concentrations of this compound were quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters (Cmax, Tmax, AUC).
IVIVC Development
A Level A IVIVC, which represents a point-to-point relationship between in-vitro dissolution and in-vivo absorption, was targeted.[2] The in-vivo absorption profiles were deconvoluted from the plasma concentration-time data. A linear correlation was then established between the percentage of drug dissolved in-vitro and the percentage of drug absorbed in-vivo.
Visualizations
Conclusion
Based on the hypothetical data, a clear correlation can be established between the in-vitro dissolution rate and the in-vivo pharmacokinetic performance of the three formulations of this compound. Formulation C, with the fastest in-vitro dissolution, exhibited the highest Cmax and AUC, and the shortest Tmax, indicating rapid and complete absorption. Conversely, Formulation A, with the slowest dissolution, showed lower and delayed peak plasma concentrations and reduced overall bioavailability.
This comparative guide demonstrates the utility of IVIVC in formulation development. By establishing a predictive relationship between in-vitro and in-vivo data, researchers can efficiently screen and select formulations with desired pharmacokinetic profiles, ultimately accelerating the drug development process. While the data presented here is illustrative, it underscores the importance of a well-designed IVIVC study in modern pharmaceutical science. The principles outlined are applicable to a wide range of therapeutic agents, including imidazo[1,2-a]pyrazine derivatives which have been explored for various pharmacological activities.[5][6][7]
References
- 1. In Vitro In Vivo Correlation (IVIVC) [tsi.com]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. CAS 297172-19-1: 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine [cymitquimica.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine: A Guide for Laboratory Professionals
For Immediate Reference: Due to the absence of a publicly available Safety Data Sheet (SDS) for 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, this document provides generalized disposal procedures based on structurally similar pyrazine derivatives and heterocyclic nitrogen compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
The proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, understanding the correct procedures for handling and disposing of novel or specialized compounds like this compound is paramount. This guide offers a procedural framework for the safe and compliant disposal of this and similar chemical entities.
Immediate Safety and Hazard Considerations
Step-by-Step Disposal Protocol
The following protocol is a general guideline. Always default to your institution's specific procedures for chemical waste disposal.
-
Waste Identification and Segregation:
-
Identify the waste as "this compound".
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Cross-contamination can lead to unforeseen chemical reactions and complicate the disposal process.
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container must be in good condition.
-
The container should be clearly labeled with the full chemical name: "this compound" and the words "Hazardous Waste".
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool area, away from heat, sparks, open flames, and other ignition sources[1].
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Spill Management:
-
Arranging for Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.
-
All disposal activities must be conducted through a licensed and approved hazardous waste disposal service in accordance with local, state, and federal regulations[1]. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA)[1].
-
Complete all required waste manifest documentation as provided by your EHS department.
-
Quantitative Data Summary
Without a specific Safety Data Sheet, a detailed quantitative data table for this compound cannot be provided. For similar pyrazine derivatives, key data points would typically include:
| Parameter | Value |
| Flash Point | Data Not Available |
| Boiling Point | Data Not Available |
| LD50 (Oral) | Data Not Available |
| CAS Number | 734531-00-1 |
| Molecular Formula | C₇H₁₁N₃ |
Researchers are strongly encouraged to seek out the supplier's SDS for this compound to obtain specific quantitative safety data.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of chemical waste.
By adhering to these general principles and, most importantly, the specific directives of your institution's EHS department, you can ensure the safe and environmentally responsible disposal of this compound and contribute to a culture of safety within your laboratory.
References
Safeguarding Your Research: A Guide to Handling 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
For Immediate Implementation: This document provides critical safety and logistical information for the proper handling and disposal of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (CAS No. 734531-00-1). Adherence to these protocols is essential for ensuring the safety of all laboratory personnel and the integrity of your research.
This compound is classified with the following hazards:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Proper personal protective equipment (PPE) and handling procedures are mandatory to mitigate these risks.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and irritation (H315). |
| Eye Protection | Safety goggles or a face shield | To protect against splashes and serious eye irritation (H319). |
| Skin and Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To prevent inhalation and respiratory irritation (H335).[1] |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following steps is necessary to ensure safe handling of this compound.
-
Preparation:
-
Ensure a chemical fume hood is operational.
-
Gather all necessary materials, including the chemical container, spatulas, weighing paper, and reaction vessels.
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
Conduct all manipulations of the solid compound within the fume hood to minimize inhalation exposure.
-
Avoid direct contact with the skin and eyes.[1]
-
In case of accidental contact, follow the first aid measures outlined in the Safety and Emergency Plan.
-
-
Post-Handling:
-
Thoroughly clean the work area after use.
-
Properly dispose of all contaminated materials as per the disposal plan.
-
Wash hands thoroughly after handling the compound.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Contaminated Solid Waste | Dispose of in a designated, sealed, and labeled hazardous waste container. This includes gloves, weighing paper, and any other disposable materials that have come into contact with the chemical. |
| Unused Chemical | Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Solvents | Collect in a designated, sealed, and labeled hazardous waste container for solvents. |
Safety and Emergency Plan
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[1] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
